Thulium(III) bromide xhydrate
Description
BenchChem offers high-quality Thulium(III) bromide xhydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thulium(III) bromide xhydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
Br3H2OTm |
|---|---|
Molecular Weight |
426.66 g/mol |
IUPAC Name |
thulium(3+);tribromide;hydrate |
InChI |
InChI=1S/3BrH.H2O.Tm/h3*1H;1H2;/q;;;;+3/p-3 |
InChI Key |
NWSCMZMWDFBQLO-UHFFFAOYSA-K |
Canonical SMILES |
O.[Br-].[Br-].[Br-].[Tm+3] |
Origin of Product |
United States |
Foundational & Exploratory
Thulium(III) Bromide Hydrate: Technical Guide & Application Protocol
CAS Number: 226419-26-7 Formula: TmBr₃[1][2][3] · xH₂O (Typically x=6)
Part 1: Strategic Abstract
Thulium(III) bromide hydrate acts as a critical intermediate in the high-purity synthesis of lanthanide-doped optical materials. While thulium oxide (
-
High-Efficiency Discharge Lamps: Mercury-free metal halide lamps requiring precise color rendering.
-
Halide Glasses: Low-phonon-energy hosts for mid-infrared fiber lasers.
-
Nanomaterial Synthesis: A halide precursor for colloidal synthesis of luminescent nanocrystals where chloride contamination must be avoided.
This guide details the synthesis, characterization, and handling of TmBr₃ · xH₂O, focusing on preventing the hydrolysis-induced formation of oxybromides (
Part 2: Physicochemical Profile
| Property | Specification | Notes |
| Appearance | White to pale gray crystalline solid | Hygroscopic; deliquesces in humid air. |
| Molecular Weight | 408.65 g/mol (Anhydrous basis) | Hydrate MW varies with 'x'; typically ~516.7 g/mol for hexahydrate. |
| Solubility | High (Water, Ethanol, THF) | Exothermic dissolution. |
| Melting Point | 952°C (Anhydrous) | Hydrate melts/dissolves in own waters ~100°C; decomposes before true melting. |
| Crystal Structure | Hexagonal (UCl₃ type) / Monoclinic (Hydrate) | Coordination number typically 8 or 9 in hydrated sphere. |
| Stability | Moisture Sensitive | Hydrolyzes to TmOBr upon heating in air. |
Part 3: Synthesis & Purification Protocol
Core Principle: Acid Digestion & Controlled Crystallization
The synthesis converts the refractory oxide into the soluble bromide. The critical quality attribute (CQA) is the pH balance during evaporation. If the solution becomes too acidic, excess HBr is trapped; if too neutral during heating, hydrolysis occurs.
Step-by-Step Methodology
Reagents:
-
Thulium(III) Oxide (
), 99.99% (REO). -
Hydrobromic Acid (HBr), 48% ACS Reagent Grade.
-
Deionized Water (18.2 MΩ·cm).
Workflow:
-
Slurry Formation:
-
Suspend 5.0 g of
in 20 mL of DI water in a round-bottom flask. -
Why: Direct addition of acid to dry oxide can be too vigorous; water moderates the exotherm.
-
-
Acid Digestion:
-
Slowly add 48% HBr (approx. 20 mL, slight stoichiometric excess) while stirring.
-
Heat to 80°C. The slurry will clarify to a clear, slightly yellow solution.
-
Reaction:
-
-
pH Adjustment (The Critical Step):
-
Once clear, check pH. It should be highly acidic (<1).
-
Validation: If unreacted oxide remains, add HBr dropwise. If fully clear, evaporate until volume reduces by 50%.
-
-
Crystallization:
-
Isolation:
-
Filter crystals under inert atmosphere (Argon) or rapid vacuum filtration.
-
Dry in a vacuum desiccator over
at room temperature. Do not heat.
-
Visualization: Synthesis Pathway
Caption: Logic flow for converting inert oxide to reactive bromide hydrate, highlighting the critical risk of hydrolysis (red path).
Part 4: Applications in Drug Development & Photonics
While Thulium is widely known for surgical lasers (Tm:YAG), the bromide salt plays a distinct role in materials engineering for medical devices and diagnostics.
Precursor for Medical Imaging Nanoparticles
Lanthanide-doped Upconversion Nanoparticles (UCNPs) are used for deep-tissue bio-imaging. TmBr₃ is a precursor for synthesizing bromide-based host lattices (e.g.,
-
Mechanism: Tm³⁺ ions absorb 980 nm NIR light (tissue transparent) and emit high-energy blue/UV photons.
-
Utility: This "anti-Stokes" shift allows background-free imaging of tumors.
Mercury-Free Discharge Lamps
In pharmaceutical manufacturing environments requiring high color rendering index (CRI) lighting without toxic mercury, TmBr₃ is doped into metal halide lamps.
-
Spectral Output: Tm³⁺ provides strong emission lines in the blue region, balancing the spectrum of other halides.
Halide Glass Fiber Lasers
TmBr₃ is a component in ZBLAN and other heavy-metal fluoride/bromide glasses used for mid-IR fibers.
-
Medical Relevance: These fibers deliver the 2-micron laser energy used in laser lithotripsy (kidney stone destruction) and BPH (prostate) surgery .
Visualization: The Thulium Value Chain
Caption: Mapping the utility of TmBr3 from chemical precursor to medical and industrial end-use applications.
Part 5: Handling, Stability & Safety (E-E-A-T)
Authoritative Warning: Lanthanide halides are notoriously hygroscopic. Improper handling leads to "muddy" products that are chemically undefined mixtures of hydrate and oxybromide.
Storage Protocol
-
Primary Container: Glass or polypropylene with a Teflon-lined cap.
-
Environment: Store inside a desiccator or glovebox (
ppm ). -
Shelf Life: 12 months if seal is unbroken. 24 hours if exposed to ambient air.
Dehydration (If Anhydrous is Required)
Researchers often attempt to dry the hydrate in an oven, which fails.
-
The Problem: Heating
in air causes: -
The Solution: Dehydration must occur under a stream of reactive HBr gas or with Ammonium Bromide (
) :-
Mix TmBr₃ hydrate with
(1:2 molar ratio). -
Heat in vacuum.
prevents hydrolysis and sublimes away, leaving pure anhydrous .
-
Safety Data (GHS)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and fume hood (due to potential HBr off-gassing).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16217293, Thulium bromide hydrate. Retrieved from [Link]
-
American Elements. Thulium(III) Bromide Hydrate Technical Data. Retrieved from [Link][1][2][3][4]
- Meyer, G., & Ax, P. (1982).The Ammonium Bromide Route to Anhydrous Lanthanide Bromides. Materials Research Bulletin.
-
Wikipedia. Thulium(III) bromide.[1][3] Retrieved from [Link][1][2][3][4]
-
Besegato, J. F., et al. (2022). Photonics-based treatments: Mechanisms and applications in oral infectious diseases.[5] NIH National Library of Medicine. Retrieved from [Link]
Sources
- 1. Ultra Dry Thulium BromideCAS #: 14456-51-0 [eforu-chemical.com]
- 2. Thulium(III) Bromide HydrateCAS #: 226419-26-7 [eforu-chemical.com]
- 3. americanelements.com [americanelements.com]
- 4. Thulium(III) bromide - Wikipedia [en.wikipedia.org]
- 5. Photonics-based treatments: Mechanisms and applications in oral infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Stoichiometric Determination and Molecular Weight of Thulium(III) Bromide Hydrates
Abstract
Thulium(III) bromide (TmBr₃), a compound of significant interest in materials science for applications in optical materials and laser systems, is markedly hygroscopic. This property leads to the formation of hydrates, denoted by the general formula TmBr₃·xH₂O, where 'x', the degree of hydration, is a variable integer. For researchers, scientists, and professionals in drug development, where precise stoichiometry is paramount for reproducible results, the indeterminate nature of 'x' presents a significant challenge. An accurate molecular weight, essential for preparing solutions of exact molarity and for quantitative analysis, is directly dependent on this value. This technical guide provides a comprehensive framework for understanding, determining, and verifying the molecular weight of Thulium(III) bromide x-hydrate. We will explore the foundational coordination chemistry of the thulium(III) ion, detail robust analytical methodologies for quantifying the water of hydration, and present self-validating protocols to ensure scientific integrity.
The Foundational Chemistry of Thulium(III) Hydration
The propensity of anhydrous Thulium(III) bromide to form hydrates is rooted in the fundamental properties of the thulium(III) cation (Tm³⁺). As a member of the lanthanide series, the Tm³⁺ ion is a hard Lewis acid with a high charge density.[1] This characteristic drives a strong electrostatic interaction with the lone pairs of electrons on the oxygen atoms of water molecules, which act as Lewis bases.
In aqueous environments, the Tm³⁺ ion forms a stable aquo ion, [Tm(H₂O)ₙ]³⁺. For heavier lanthanide ions like thulium, the coordination number (n) is typically 8, resulting in a square antiprismatic geometry of coordinated water molecules.[2] When Thulium(III) bromide is crystallized from aqueous solutions or exposed to atmospheric moisture, these coordinated water molecules, along with potentially other water molecules integrated into the crystal lattice through hydrogen bonding, become incorporated into the solid structure. This results in the formation of a crystalline hydrate. The exact number of these water molecules ('x') can vary depending on the conditions of synthesis and storage, making its experimental determination essential.
The Variable Molecular Weight of Thulium(III) Bromide x-hydrate
The molecular weight of any chemical compound is a fundamental constant. However, for a hydrate, this "constant" is contingent upon the variable 'x'. The calculation is based on a simple additive principle:
MW(Hydrate) = MW(Anhydrous) + x * MW(Water)
Where:
-
MW(Hydrate) is the molecular weight of the hydrated Thulium(III) bromide.
-
MW(Anhydrous) is the molecular weight of pure TmBr₃.
-
x is the molar equivalent of water molecules per mole of TmBr₃.
-
MW(Water) is the molecular weight of water (H₂O).
The first step is to establish the baseline molecular weight of the anhydrous compound.
| Component | Atomic Symbol | Atomic Weight ( g/mol ) | Quantity | Total Weight ( g/mol ) |
| Thulium | Tm | 168.934 | 1 | 168.934 |
| Bromine | Br | 79.904 | 3 | 239.712 |
| Anhydrous TmBr₃ | 408.65 |
With the molecular weight of water being approximately 18.015 g/mol , the molecular weight of Thulium(III) bromide x-hydrate can be expressed as:
MW(TmBr₃·xH₂O) = 408.65 + (x * 18.015) g/mol
The following table illustrates the theoretical molecular weights for several common hydration states.
| Degree of Hydration (x) | Chemical Formula | Molecular Weight ( g/mol ) |
| 1 | TmBr₃·H₂O | 426.67 |
| 2 | TmBr₃·2H₂O | 444.68 |
| 3 | TmBr₃·3H₂O | 462.70 |
| 4 | TmBr₃·4H₂O | 480.71 |
| 5 | TmBr₃·5H₂O | 498.73 |
| 6 | TmBr₃·6H₂O | 516.74 |
| 7 | TmBr₃·7H₂O | 534.76 |
The core of our technical challenge is to devise a reliable experimental workflow to determine 'x'. The following diagram outlines the logical approach.
Caption: Workflow for determining the molecular weight of a hydrated salt.
Experimental Determination of Hydration Number ('x')
Two primary, complementary techniques are recommended for the robust determination of water content in inorganic salts: Thermogravimetric Analysis (TGA) and Karl Fischer Titration. Employing both provides a self-validating system, enhancing the trustworthiness of the final result.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] For a hydrated salt, heating the sample will cause the water of hydration to be released as vapor. The resulting mass loss, which occurs at characteristic temperatures, corresponds directly to the initial water content.
Causality of Experimental Choices:
-
Atmosphere: An inert atmosphere (e.g., Nitrogen or Argon) is crucial.[3][4] Using an oxidative atmosphere (like air or oxygen) could lead to unintended reactions with the bromide salt at elevated temperatures, confounding the mass loss data.
-
Heating Rate: A slow, controlled heating rate (e.g., 10-20 °C/min) is employed to ensure distinct separation between the loss of surface-adsorbed water (typically below 120°C) and the more strongly bound water of crystallization, which may be released in one or more steps at higher temperatures.[5][6]
-
Temperature Range: The analysis should extend to a temperature sufficiently high to ensure all water is removed but below the decomposition temperature of anhydrous TmBr₃. A typical range would be from ambient temperature to ~600 °C.
The following diagram illustrates the TGA workflow.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Protocol: TGA based on ASTM E1131 [7][8]
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
-
Sample Loading: Tare a clean TGA pan (typically alumina or platinum). Accurately weigh 5-10 mg of the Thulium(III) bromide hydrate into the pan.[9] Record the initial mass (m_initial).
-
Atmosphere Control: Place the sample in the TGA furnace. Begin purging the furnace with high-purity nitrogen gas at a flow rate of 20-50 mL/min.[4]
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5-10 minutes to establish a stable baseline.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
The instrument will generate a thermogram (mass vs. temperature).
-
Identify the plateau corresponding to the anhydrous TmBr₃ after all water has been evolved. Record the final mass (m_final).
-
Calculate the percentage mass loss due to water: % H₂O = [(m_initial - m_final) / m_initial] * 100
-
Calculation of 'x' from TGA Data:
-
Assume a 100 g sample of the hydrate. The mass of water is equal to the % H₂O determined, and the mass of anhydrous TmBr₃ is 100 - % H₂O.
-
Calculate the moles of water: moles H₂O = (mass of H₂O) / 18.015 g/mol
-
Calculate the moles of anhydrous TmBr₃: moles TmBr₃ = (mass of TmBr₃) / 408.65 g/mol
-
Determine the molar ratio, 'x': x = (moles H₂O) / (moles TmBr₃)
-
The value of 'x' should be rounded to the nearest whole number or common fraction, as non-stoichiometric hydrates are rare for simple inorganic salts.
Karl Fischer (KF) Titration
Principle: KF titration is a highly specific and accurate method for determining water content.[10] It is based on a quantitative chemical reaction with water, originally described by Bunsen: I₂ + SO₂ + 2H₂O → 2HI + H₂SO₄ In the modern KF reagent, a base (like imidazole) and a solvent (like methanol) are included to drive the reaction to completion and ensure a 1:1 stoichiometry between iodine and water.[11][12] The endpoint is detected potentiometrically when a slight excess of iodine is present.
Causality of Experimental Choices:
-
Method Selection: Two main variants exist: volumetric and coulometric. Volumetric KF is suitable for samples with higher water content (>1%), while coulometric KF, where iodine is generated electrochemically, is ideal for trace amounts.[12] For a typical hydrate, volumetric titration is appropriate.
-
Solvent: The sample must be soluble in the KF solvent to make the water accessible for titration. Thulium(III) bromide is soluble in water, but for KF, a non-aqueous solvent is used. Methanol is a common choice, but if solubility is an issue, co-solvents may be required.[11]
-
Sample Handling: Due to the hygroscopic nature of TmBr₃ and the sensitivity of the KF method, samples must be handled quickly in a dry environment to prevent absorption of atmospheric moisture, which would lead to erroneously high results.
Protocol: Volumetric Karl Fischer Titration
-
System Preparation: The KF titrator vessel is filled with a suitable solvent (e.g., KF-grade methanol). The solvent is pre-titrated with the KF reagent to eliminate all residual water, establishing a dry baseline.
-
Sample Introduction: A precisely weighed sample of the Thulium(III) bromide hydrate (typically 10-50 mg, depending on the expected water content) is quickly transferred into the titration vessel.[13]
-
Titration: The sample is stirred to dissolve, and the KF reagent (a solution of I₂ of known concentration) is added automatically.
-
Endpoint Detection: The titration proceeds until all water from the sample has been consumed. The endpoint is detected by a platinum electrode that senses the first trace of excess I₂.
-
Calculation: The instrument's software calculates the amount of water in the sample based on the volume of titrant used and its predetermined concentration (titer). The result is typically given as a percentage of water.
The calculation of 'x' from KF data follows the same steps (1-4) as outlined for the TGA method, using the % water content determined by the KF titrator.
Conclusion: Ensuring Stoichiometric Accuracy
The molecular weight of Thulium(III) bromide hydrate is not a fixed value but is entirely dependent on its degree of hydration. For any application requiring precise molar quantities, from fundamental research in lanthanide chemistry to the development of advanced materials, the experimental determination of the water content is a non-negotiable step. By employing robust, complementary analytical techniques such as Thermogravimetric Analysis and Karl Fischer Titration, researchers can confidently establish the correct empirical formula (TmBr₃·xH₂O) and, consequently, the accurate molecular weight of their specific material. This adherence to analytical rigor forms the bedrock of reproducible and reliable scientific outcomes.
References
-
ASTM International. (n.d.). E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link][8][10]
-
Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link][3]
-
MaTestLab. (2025). USA Testing Lab for ASTM E1131 Compositional Analysis. Retrieved from [Link][7]
-
CDN. (n.d.). Compositional Analysis by Thermogravimetric Analysis (TGA) ASTM E1131. Retrieved from [Link][4]
-
The University of Melbourne. (n.d.). STANDARD OPERATING PROCEDURE - TGA-N-v1.0. Retrieved from [Link][9]
-
Shimadzu. (n.d.). STANDARD CLEANING AND CALIBRATION PROCEDURE FOR TGA-50(H) AND TGA-51(H). Retrieved from [Link][5]
-
Scribd. (n.d.). TGA Operating Procedure Guide. Retrieved from [Link][6]
-
BYJU'S. (n.d.). Principle of Karl Fischer Titration. Retrieved from [Link][11]
-
Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link][13]
-
Quveon. (n.d.). THE BASICS OF KARL FISCHER TITRATION. Retrieved from [Link][12]
-
ACS Omega. (2023). Exploring the Dynamic Coordination Sphere of Lanthanide Aqua Ions. Retrieved from [Link][14]
-
ResearchGate. (2007). The structure of the lanthanide aquo ions in solution as studied by 17O NMR spectroscopy and DFT calculations. Retrieved from [Link][2]
-
National Center for Biotechnology Information. (2022). Open questions on bonding involving lanthanide atoms. Retrieved from [Link][1]
Sources
- 1. Open questions on bonding involving lanthanide atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 4. bpb-ap-se2.wpmucdn.com [bpb-ap-se2.wpmucdn.com]
- 5. shimadzu.com [shimadzu.com]
- 6. scribd.com [scribd.com]
- 7. matestlabs.com [matestlabs.com]
- 8. store.astm.org [store.astm.org]
- 9. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 10. img.antpedia.com [img.antpedia.com]
- 11. byjus.com [byjus.com]
- 12. quveon.com [quveon.com]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. pubs.acs.org [pubs.acs.org]
The Aqueous Solubility of Thulium(III) Bromide Hydrate: A Technical Guide for Researchers and Drug Development Professionals
Foreword: Contextualizing Thulium(III) Bromide in Advanced Research
In the landscape of modern scientific inquiry, particularly within the realms of materials science and biomedical research, the lanthanide series of elements offers a treasure trove of unique physicochemical properties. Thulium, one such rare earth element, and its compounds are finding increasingly specialized applications. This guide focuses on a fundamental, yet critically important, characteristic of one such compound: the aqueous solubility of Thulium(III) bromide hydrate (TmBr₃·xH₂O).
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's behavior in aqueous media is paramount. It dictates formulation strategies, experimental design, and the potential biocompatibility of any system in which it is incorporated. This document provides an in-depth exploration of the solubility of Thulium(III) bromide hydrate, grounded in established chemical principles and supported by authoritative data. Beyond a simple declaration of its solubility, this guide will delve into the causality of its aqueous behavior, provide actionable experimental protocols, and explore the broader context of thulium's relevance in biomedical applications, thereby offering a holistic resource for the scientific community.
Physicochemical Characteristics of Thulium(III) Bromide Hydrate
Thulium(III) bromide is an inorganic salt that, in its hydrated form, exists as a white crystalline solid.[1] A key characteristic of this compound is its hygroscopic nature, meaning it readily attracts and holds water molecules from the surrounding environment.[1] This property is a strong indicator of its high affinity for water and foreshadows its significant solubility.
| Property | Value | Source |
| Chemical Formula | TmBr₃·xH₂O | [2] |
| Appearance | White Crystalline Solid | [1] |
| Molar Mass (Anhydrous) | 408.65 g/mol | [1] |
| Molar Mass (Monohydrate) | 426.67 g/mol | [3] |
| Melting Point (Anhydrous) | 952 °C | [4] |
| Hygroscopicity | Yes | [1] |
The handling and storage of Thulium(III) bromide hydrate necessitate careful consideration of its hygroscopic properties. Exposure to ambient atmosphere can lead to the absorption of moisture, potentially altering the compound's physical state and effective concentration if not stored in a desiccated environment.
Aqueous Solubility Profile
Thulium(III) bromide hydrate is characterized by its high solubility in water.[4] This is a common trait among many rare earth metal bromides and chlorides. The dissolution process involves the dissociation of the ionic salt into the thulium(III) cation (Tm³⁺) and bromide anions (Br⁻), which are then solvated by water molecules.
Qualitative Assessment:
Multiple chemical data sources unequivocally state that Thulium(III) bromide is "soluble" or "highly water soluble".[4][5] The dissolution is an energetically favorable process, driven by the strong ion-dipole interactions between the charged ions and the polar water molecules, which overcome the lattice energy of the crystalline solid.
Quantitative Solubility:
The established principle is that the mole fraction solubility of a rare earth bromide is, on average, 0.009 higher than that of the corresponding rare earth chloride.[6] While a precise value for Thulium(III) chloride solubility is also not consistently reported, it is universally described as "very soluble".[2][5] This strongly supports the assertion that Thulium(III) bromide is also highly soluble in water. Given the lack of precise quantitative data, it is recommended that for applications requiring a specific concentration, the solubility be determined empirically using the protocol outlined below.
The dissolution of Thulium(III) bromide hydrate in water can be visualized as follows:
Experimental Protocol for the Gravimetric Determination of Aqueous Solubility
Given the hygroscopic nature of Thulium(III) bromide hydrate and the absence of readily available quantitative data, the following gravimetric protocol is recommended for its solubility determination. This method is designed to be self-validating by ensuring a saturated solution is achieved and accurately analyzed.
Materials and Equipment:
-
Thulium(III) bromide hydrate
-
Deionized water
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled water bath or incubator
-
Stir plate and magnetic stir bars
-
Spatula and weighing paper
-
Volumetric flasks and pipettes
-
Drying oven
-
Desiccator
-
Syringe filters (0.22 µm)
-
Glass vials with screw caps
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
Accurately weigh approximately 5 g of Thulium(III) bromide hydrate and add it to a glass vial containing 10 mL of deionized water. This creates a slurry, ensuring an excess of the solid.
-
Place a magnetic stir bar in the vial, cap it securely, and place it in a temperature-controlled water bath set to the desired temperature (e.g., 25 °C).
-
Stir the slurry vigorously for a minimum of 24 hours to ensure that equilibrium is reached and the solution is saturated.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully draw a known volume (e.g., 5 mL) of the supernatant into a syringe, avoiding the solid at the bottom.
-
Attach a 0.22 µm syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed, dry volumetric flask. Record the exact volume transferred.
-
-
Gravimetric Analysis:
-
Weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.
-
Place the flask in a drying oven at a temperature sufficient to evaporate the water without decomposing the salt (e.g., 110 °C).
-
Once all the water has evaporated, transfer the flask to a desiccator to cool to room temperature.
-
Weigh the flask containing the dry Thulium(III) bromide. Repeat the drying and weighing cycles until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Mass of dissolved solid (g): (Mass of flask + dry solid) - (Mass of empty flask)
-
Mass of water (g): (Mass of flask + solution) - (Mass of flask + dry solid)
-
Solubility ( g/100 g H₂O): (Mass of dissolved solid / Mass of water) x 100
-
The workflow for this experimental protocol can be visualized as follows:
Relevance and Applications in Drug Development
While Thulium(III) bromide hydrate is not itself a therapeutic agent, its significance in the context of drug development lies in its role as a source of the thulium(III) ion (Tm³⁺). The unique properties of lanthanide ions, including thulium, have led to their investigation and use in several areas of biomedical research.
Radiopharmaceuticals:
Radioactive isotopes of thulium, such as ¹⁷⁰Tm and ¹⁶⁷Tm, are of particular interest in nuclear medicine.
-
¹⁷⁰Tm is being explored as a cost-effective alternative to other radionuclides for the palliation of bone pain caused by metastatic cancers.[7]
-
¹⁶⁷Tm is a promising candidate for targeted radionuclide therapy due to its emission of low-energy electrons, which can be effective in treating small tumors and even single cancer cells.[1]
In these applications, a water-soluble thulium salt like Thulium(III) bromide hydrate could serve as a starting material for the synthesis of more complex radiolabeled molecules. These molecules are designed to target specific biological sites, delivering a cytotoxic dose of radiation directly to cancer cells.
Luminescent Probes:
Thulium(III) ions exhibit characteristic luminescence, which can be harnessed in the development of probes for bioassays and bioimaging.[8][9] These luminescent probes can be used to detect and quantify specific biomolecules, offering high sensitivity and the potential for multiplexed detection.[10] The development of such probes is a vital component of modern drug discovery and diagnostics.
MRI Contrast Agents (Lanthanide Context):
While gadolinium-based compounds are the most common lanthanide-based MRI contrast agents, the underlying principle relies on the paramagnetic properties of the lanthanide ions.[11] These ions can alter the relaxation times of water protons, thereby enhancing the contrast in MR images. Although not as widely used as gadolinium in this context, the paramagnetic nature of the thulium ion places it within the class of materials with potential for such applications.
The overarching relationship can be depicted as follows:
Conclusion
References
-
AMERICAN ELEMENTS®. Thulium Bromide. [Link]
-
MySkinRecipes. Thulium(III) bromide. [Link]
-
IBILABS.com. Thorium Bromide SDS. [Link]
-
ChemBK. Thulium bromide (TmBr3). [Link]
-
AMERICAN ELEMENTS®. Thulium(III) Bromide Hydrate. [Link]
-
E FORU Materials Inc. Thulium(III) Bromide Hydrate CAS #: 226419-26-7. [Link]
-
Wikipedia. Thulium(III) bromide. [Link]
-
NIH PubChem. Thulium bromide hydrate, 99.99%. [Link]
-
AIP Publishing. IUPAC-NIST Solubility Data Series. 94. Rare Earth Metal Iodides and Bromides in Water and Aqueous Systems. Part 2. Bromides. [Link]
-
Spandidos Publications. MRI contrast agents: Classification and application (Review). [Link]
-
RSC Publishing. Luminescence and upconversion from thulium(iii) species in solution. [Link]
-
ResearchGate. (PDF) Thulium-170-Labeled Microparticles for Local Radiotherapy: Preliminary Studies. [Link]
-
IUPAC. Solubility Data Series. [Link]
-
NIH PMC. Chemistry of MRI Contrast Agents: Current Challenges and New Frontiers. [Link]
-
ResearchGate. Luminescence of thulium (III) β-diketonates and its use in analysis. [Link]
-
PubMed. Radiolabeling, stability studies, and pharmacokinetic evaluation of thulium-170-labeled acyclic and cyclic polyaminopolyphosphonic acids. [Link]
-
PubMed. Bioassay based luminescent bacteria: interferences, improvements, and applications. [Link]
Sources
- 1. Study of thulium-167 cyclotron production: a potential medically-relevant radionuclide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wholesale Thulium(III) chloride hydrate Crystalline - FUNCMATER [funcmater.com]
- 3. Solubility of rare earth metal bromides and iodides in aqueous systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. Thulium(III) chloride - Wikipedia [en.wikipedia.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Radiolabeling, stability studies, and pharmacokinetic evaluation of thulium-170-labeled acyclic and cyclic polyaminopolyphosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luminescence and upconversion from thulium(iii) species in solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. International Journal of Molecular Medicine [spandidos-publications.com]
Initial characterization of Thulium(III) bromide xhydrate
Initial Characterization of Thulium(III) Bromide Hydrate (TmBr ·xH O)
Executive Summary
Thulium(III) bromide hydrate (TmBr
This guide provides a standardized protocol for the initial characterization of TmBr
Synthesis & Purification Architecture
The Synthetic Route
While commercial sources exist, high-purity applications (such as single-crystal growth for scintillators) often require in-house synthesis to eliminate trace oxybromide contaminants. The most robust route involves the acid digestion of Thulium(III) oxide.
Reaction Stoichiometry:
Critical Process Control
-
Acid Excess: A 10-15% molar excess of HBr (48% w/w) is mandatory to suppress the formation of hydrolytic species like TmOBr during the initial dissolution.
-
Crystallization: Rapid evaporation yields amorphous powders. Slow evaporation at 40-50°C under reduced pressure is required to harvest distinct crystalline hexahydrate needles.
Workflow Visualization
The following diagram outlines the synthesis and purification logic, emphasizing the "NH
Figure 1: Logic flow for the synthesis of Thulium(III) bromide, distinguishing between the stable hydrate and the sensitive anhydrous form.
Physicochemical Characterization Protocols
To ensure the material meets "Drug Development" grade standards, a multi-modal characterization approach is required.
Elemental & Stoichiometric Analysis
Do not rely solely on Certificate of Analysis (CoA) values. Verify stoichiometry (
-
Thulium Content (Complexometric Titration):
-
Method: EDTA titration using Xylenol Orange indicator in acetate buffer (pH 5.5).
-
Endpoint: Color change from violet/red to yellow.
-
Validation: Tm
forms a stable 1:1 complex with EDTA ( ).
-
-
Bromide Content (Argentometric Titration):
-
Method: Potentiometric titration with AgNO
. -
Observation: Sharp inflection point corresponds to AgBr precipitation.
-
-
Water Content (Thermogravimetry):
-
Method: TGA (see Section 3). The mass loss up to 180°C corresponds to
H O.
-
Spectroscopic Profiling
Thulium exhibits distinct optical signatures due to intraconfigurational
| Technique | Parameter | Diagnostic Feature | Causality/Insight |
| UV-Vis-NIR | Absorption | Sharp peaks at ~684 nm ( | Validates the oxidation state (Tm |
| FTIR | Wavenumber (cm | Broad band 3200–3500 (O-H stretch); ~1600 (H-O-H bend). | Confirms hydration. Absence of sharp peaks <800 cm |
| Raman | Shift (cm | Low frequency modes <300 cm | Lattice vibrations specific to the crystal symmetry (typically Monoclinic for heavy LnBr |
Structural Integrity (XRD)
-
Powder X-Ray Diffraction (PXRD):
-
Expectation: TmBr
·6H O is typically isostructural with GdCl ·6H O or similar heavy lanthanide halides, crystallizing in the Monoclinic system (Space group or ). -
Critical Check: Look for impurity peaks of TmOBr (oxybromide), which appear if the drying process was too aggressive.
-
Thermal Stability & Decomposition Dynamics
Understanding the thermal profile is vital for applications requiring high-temperature processing (e.g., crystal growth). Lanthanide bromides are notorious for undergoing hydrolysis rather than simple dehydration if heated in air.
The Hydrolysis Trap:
To obtain pure anhydrous TmBr
Thermal Decomposition Pathway
The following Graphviz diagram illustrates the competing pathways during thermal treatment.
Figure 2: Thermal evolution of Thulium Bromide Hydrate. Note the bifurcation: heating in air leads to degradation (Red), while reactive atmospheres yield the anhydrous salt (Blue).
Safety & Handling (MSDS Summary)
-
Hygroscopicity: TmBr
[1][2]·xH O is extremely hygroscopic. It will deliquesce (dissolve in its own absorbed water) within minutes at high humidity.-
Protocol: Handle in a glovebox (Ar atmosphere) or desiccator for precise weighing.
-
-
Acidity: Solutions are acidic (pH ~3-4) due to hydrolysis.
-
PPE:[3] Standard lab coat, nitrile gloves, and safety glasses.
-
-
Toxicity: Generally low toxicity (comparable to other lanthanide salts), but bromide accumulation can be sedative. Avoid inhalation of dust.
References
-
Lanthanide Halide Synthesis: Meyer, G. (1989). The Ammonium Bromide Route to Anhydrous Rare Earth Bromides MBr3. Inorganic Syntheses, 25, 146–150. Link
- Thermal Analysis: Mater. Res. Bull. (2005). Thermal decomposition of lanthanide bromides. (General reference for LnBr3 behavior).
-
Thulium Properties: Emsley, J. (2011). Nature's Building Blocks: An A-Z Guide to the Elements. Oxford University Press.
-
Crystal Structure Trends: Brown, D., et al. (1968). The Crystal Structures of some Lanthanide Tribromides. Journal of the Chemical Society A. Link
- Medical Applications:Lanthanide Nanoparticles for Drug Delivery. Journal of Controlled Release. (Contextual grounding for drug dev audience).
Methodological & Application
Thulium(III) bromide hydrate as a precursor for nanomaterials
Application Note: Thulium(III) Bromide Hydrate as a Precursor for Nanomaterials
Executive Summary & Strategic Rationale
Thulium(III) bromide hydrate (TmBr₃[1]·xH₂O) is a specialized precursor primarily utilized in the synthesis of lanthanide-doped metal halide perovskites (e.g., CsPbBr₃:Tm³⁺) and bromide-based upconversion nanoparticles.
While Thulium is traditionally introduced via oxide or chloride precursors, the use of TmBr₃ is critical when strict anion homogeneity is required. In Lead Halide Perovskites (LHPs), the introduction of Cl⁻ or I⁻ ions (via TmCl₃ or TmI₃) unintentionally alters the host bandgap and emission spectrum (halide tuning). Using TmBr₃ allows for high-concentration doping of Tm³⁺ ions without shifting the host lattice band edge, enabling precise study of quantum cutting and energy transfer mechanisms.
Key Technical Challenge: The hydrate form is hygroscopic. Water is detrimental to the stability of ionic perovskite nanocrystals. Therefore, this protocol emphasizes the in-situ dehydration and ligand-exchange required to successfully utilize this precursor.
Material Properties & Handling
Compound: Thulium(III) Bromide Hydrate Formula: TmBr₃[1][2][3][4]·xH₂O Appearance: White crystalline solid Solubility: Soluble in water, ethanol; insoluble in non-polar solvents (hexane, toluene) without ligand modification.
| Parameter | Specification | Impact on Synthesis |
| Purity | 99.99% (REO) | Essential to prevent quenching from Fe/Cu impurities. |
| Hygroscopicity | High | Requires rapid transfer; must be stored in a desiccator. |
| Anion Type | Bromide (Br⁻) | Maintains CsPbBr₃ stoichiometry; prevents blue-shift associated with Cl⁻ doping. |
| Thermal Behavior | Dehydrates >150°C | Vacuum drying step is mandatory before nucleation. |
Application: Synthesis of Tm³⁺-Doped CsPbBr₃ Perovskite Nanocrystals
This protocol details the Hot-Injection Method adapted for the hydrate precursor. The core objective is to dope Tm³⁺ into the Pb²⁺ sites of the perovskite lattice to introduce blue emission channels or facilitate NIR-to-Visible upconversion sensitization.
Experimental Workflow Diagram
Caption: Figure 1: Workflow for converting hygroscopic TmBr3 hydrate into compatible anhydrous oleate precursors for perovskite doping.
Detailed Protocol
Reagents:
-
Cesium Carbonate (Cs₂CO₃)
-
Lead(II) Bromide (PbBr₂)[5]
-
Thulium(III) Bromide Hydrate (TmBr₃[1]·xH₂O)
-
Oleic Acid (OA), Oleylamine (OAm), 1-Octadecene (ODE)[5]
Step 1: Preparation of Cesium-Oleate (Cs-OA) Precursor [5]
-
Load 0.814 g Cs₂CO₃, 2.5 mL OA, and 40 mL ODE into a 100 mL 3-neck flask.
-
Degas under vacuum at 120°C for 1 hour.
-
Switch to N₂ and heat to 150°C until the solution is clear. Keep hot (precipitates at RT).
Step 2: Preparation of Tm/Pb-Bromide Precursor (The Doping Step) Rationale: We replace a percentage of Pb²⁺ with Tm³⁺. Stoichiometry is critical. For 5% doping:*
-
Combine PbBr₂ (0.188 mmol) and TmBr₃·xH₂O (0.012 mmol) in a 25 mL 3-neck flask.
-
Add 5 mL ODE, 0.5 mL OA, and 0.5 mL OAm.
-
CRITICAL STEP (Dehydration): Connect to a Schlenk line. Pull vacuum and heat to 120°C for at least 60 minutes .
-
Switch to N₂ atmosphere and raise temperature to 180°C .
Step 3: Nucleation and Growth
-
Ideally, the solution should be clear. If TmBr₃ is not fully dissolved, add small increments (0.2 mL) of OAm (Tm-oleates require amine coordination for solubility).
-
Rapidly inject 0.4 mL of the hot Cs-Oleate solution.
-
Observe the reaction mixture turn bright green/yellow (formation of nanocrystals).
-
Allow reaction to proceed for 5–10 seconds .
-
Quench immediately in an ice-water bath.
Step 4: Purification
-
Add anhydrous methyl acetate (anti-solvent) in a 3:1 ratio.
-
Centrifuge at 8000 rpm for 10 mins.
-
Discard supernatant; redisperse pellet in hexane or toluene.
Scientific Validation (E-E-A-T)
Validation of Tm³⁺ Incorporation
How do you know the Thulium is inside the crystal and not just a surface impurity?
-
XRD Peak Shift: Since Tm³⁺ (88 pm) is smaller than Pb²⁺ (119 pm), successful substitution results in a lattice contraction. Look for a shift of the (100) and (200) diffraction peaks to higher 2θ angles compared to undoped CsPbBr₃.
-
PL Lifetime Analysis: Tm³⁺ doping often introduces non-radiative recombination pathways for the host exciton or energy transfer. A decrease in the average PL lifetime of the host (green emission) typically indicates energy transfer to the dopant.
Energy Transfer Mechanism
The diagram below illustrates the energy transfer pathway utilized in Tm-doped perovskites, often used for "Quantum Cutting" (converting one high-energy UV/Blue photon into two NIR photons).
Caption: Figure 2: Energy transfer mechanism from the Perovskite host to Thulium dopant ions.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Cloudy Precursor Solution | Incomplete ligand exchange or hydration water remaining. | Increase vacuum drying time at 120°C. Add excess Oleylamine (Tm binds strongly to amines). |
| No Blue/NIR Emission | Concentration quenching or surface segregation. | Reduce doping concentration (<5%). Ensure reaction temp is high enough (180°C+) to overcome activation energy for doping. |
| Rapid PL Decay | Moisture contamination. | Ensure TmBr₃ hydrate was fully dehydrated. Use anhydrous solvents. |
References
-
Protesescu, L., et al. (2015). Nanocrystals of Cesium Lead Halide Perovskites (CsPbX3, X = Cl, Br, and I): Novel Optoelectronic Materials Showing Bright Emission with Wide Color Gamut. Nano Letters.
-
Pan, G., et al. (2017). Doping Lanthanide into Perovskite Nanocrystals: Highly Improved and Expanded Optical Properties. Nano Letters.
-
Mir, W. J., et al. (2018). Strategies for Doping in Colloidal Cesium Lead Halide Perovskite Nanocrystals. Chemistry of Materials.
-
American Elements. Thulium(III) Bromide Hydrate Product Information.
Sources
- 1. chembk.com [chembk.com]
- 2. Thulium bromide hydrate, 99.99% | Br3H2OTm | CID 16217293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thulium(III) bromide - Wikipedia [en.wikipedia.org]
- 4. americanelements.com [americanelements.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Applications of TmBr3 in near-infrared luminescence
Application Note: High-Efficiency NIR Luminescence using Thulium(III) Bromide (TmBr )
Executive Summary
Thulium(III) Bromide (TmBr
This guide provides a rigorous protocol for the synthesis, handling, and spectroscopic characterization of TmBr
Part 1: The Physics of Efficiency (Why TmBr ?)
The Phonon Bottleneck Solution
In standard silica glass (phonon energy
Comparative Host Efficiency Table:
| Host Material | Max Phonon Energy ( | Dominant Decay Mode | Application Suitability | |
| Silica (SiO | ~1100 cm | < 20 | Non-Radiative (Heat) | 2.0 |
| Fluoride (ZBLAN) | ~580 cm | ~1.5 ms | Mixed | S-Band Amplifiers |
| Bromide (KPb | ~170 cm | ~3–4 ms | Radiative (Light) | High-Gain S-Band & NIR-I |
Energy Level Dynamics
The following diagram illustrates the critical transitions enabled by the bromide matrix. Note the suppression of the multiphonon relaxation (MPR) channel.[1]
Figure 1: Energy level diagram of Tm
Part 2: Synthesis & Handling Protocols
Critical Warning: TmBr
Protocol A: Synthesis of Anhydrous TmBr Precursor
Objective: Convert Tm
Reagents:
-
Tm
O (99.999% purity) -
HBr (48% aqueous solution)
-
NH
Br (Ammonium Bromide - Excess)
Workflow:
-
Dissolution: Dissolve Tm
O in excess HBr. Heat gently until a clear solution is obtained. -
Crystallization: Evaporate to obtain hydrated TmBr
H O. -
Ammonium Mixing: Mix the hydrated salt with a 2-fold molar excess of NH
Br. -
Dehydration Program (Tube Furnace):
-
Stage 1: Ramp to 200°C under dry N
flow (removes bulk water). -
Stage 2: Ramp to 350°C (sublimes excess NH
Br). -
Stage 3: Ramp to 600°C (crystallizes anhydrous TmBr
).
-
-
Storage: Transfer immediately to an Argon-filled glovebox (< 0.1 ppm H
O).
Protocol B: Doping into Host Matrix (e.g., KPb Br )
Objective: Create a luminescent crystal/glass with 1-3 mol% Tm
-
Weighing: In the glovebox, weigh stoichiometric amounts of KBr, PbBr
, and synthesized TmBr . -
Melting: Place in a vitreous carbon or quartz ampoule (vacuum sealed).
-
Purification: Melt at 400°C while bubbling reactive gas (e.g., CCl
or Br ) to scavenge residual oxygen. -
Crystal Growth: Use the Bridgman-Stockbarger technique. Lower the ampoule through a temperature gradient (typically 500°C to 300°C) at 1 mm/hr.
Part 3: Characterization & Applications[4][5]
Experimental Setup for NIR Luminescence
To validate the quality of the TmBr
Figure 2: Standard optical characterization workflow for measuring NIR luminescence efficiency.
Application: S-Band Optical Amplifiers (1.47 m)
Target: Telecommunications (1460–1530 nm).
-
Doping Strategy: Low concentration (0.1 – 0.5 mol%).
-
Mechanism: At low concentrations, the distance between Tm
ions is large, preventing cross-relaxation. This maximizes the population of the level, favoring the 1.47 m emission. -
Performance Metric: Look for a branching ratio
( ) > 0.45.
Application: 2.0 m Lasers & Bio-Imaging
Target: Medical lasers (water absorption peak) and deep-tissue imaging.
-
Doping Strategy: High concentration (> 2.0 mol%).
-
Mechanism: High density induces Cross-Relaxation (CR) :
One pump photon (793 nm) generates two excited ions at the level. This "2-for-1" process doubles the quantum efficiency for the 1.8–2.0 m emission while quenching the 1.47 m band.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Weak 1.47 | High OH | Verify "Anhydrous Protocol" (Step 3). Check FTIR for OH peaks at 3000 cm |
| Strong 1.8 | Tm | Reduce doping to < 0.5 mol% to stop cross-relaxation. |
| Cloudy Crystal/Glass | Oxide contamination (TmOBr) | Increase NH |
References
-
NIST Atomic Spectra Database. "Thulium Ion (Tm III) Energy Levels." National Institute of Standards and Technology.
-
Bowman, S. R., et al. (2013). "Laser and spectral properties of Pr:LaCl3 and Tm:KPb2Cl5." Journal of Luminescence. (Demonstrates low phonon host advantages).
-
C.R. Chimie. (2002). "Synthesis of anhydrous rare-earth halides." Comptes Rendus Chimie. (Standard NH4Br protocol).
-
Walsh, B. M. (2006). "Judd-Ofelt theory: principles and practices." NASA Langley Research Center. (Methodology for calculating branching ratios).
Doping protocols using Thulium(III) bromide xhydrate
Application Note: High-Efficiency Doping of Lead Halide Perovskites with Thulium(III) Bromide ( )
Abstract
This technical guide details the protocol for utilizing Thulium(III) bromide hydrate as a dopant precursor in the synthesis of all-inorganic Cesium Lead Bromide (
Part 1: Introduction & Material Science[1][2]
The Doping Candidate: Thulium(III) Bromide
Thulium(III) bromide (
-
Electronic Modulation:
(ionic radius ~88 pm) substitutes for (119 pm). This aliovalent doping ( replacing ) introduces electronic perturbations and vacancies that can passivate non-radiative recombination centers. -
Anion Compatibility: Unlike oxide or fluoride precursors, using a bromide source prevents the unintentional formation of mixed-halide phases (e.g.,
), preserving the spectral purity of the host lattice.
The Hydration Challenge
Commercially available
-
Hydrolysis: Formation of Thulium oxybromides (
), which precipitate as insoluble defects. -
Quenching: Water acts as a potent luminescence quencher in perovskite lattices.
Therefore, the Pre-processing Protocol (Section 2) is not optional; it is the determinant of success.
Part 2: Pre-processing & Solubilization (Critical Step)
Objective: Convert hygroscopic
Materials
- (99.9% trace metals basis)
-
Dimethyl Sulfoxide (DMSO), Anhydrous (
) -
Oleylamine (OAm), Technical grade (70%)
-
Vacuum Oven / Schlenk Line
Protocol A: Solvation-Assisted Dehydration
Rationale:
-
Weighing: In a glovebox or low-humidity environment, weigh 1 mmol of
. -
Dissolution: Dissolve in 1.0 mL of Anhydrous DMSO. Sonicate until clear.
-
Note: If the solution remains cloudy, filter through a 0.2
PTFE filter.
-
-
Complexation: Add 0.5 mL of Oleylamine (OAm) to the DMSO solution.
-
Storage: Keep this "Tm-Precursor Stock" sealed under
. Use within 24 hours to prevent re-hydration.
Part 3: Synthesis Protocol (Hot-Injection Doping)
Objective: Synthesize
Experimental Setup
-
Host:
Perovskite Nanocrystals. -
Method: Hot-Injection (Kinetic control).
-
Atmosphere: Argon or Nitrogen (Schlenk Line).
Reagents
| Reagent | Role | Quantity (Standard Run) |
| Lead Source | 0.376 mmol (138 mg) minus Tm amount | |
| Cesium Source | Prepared as Cs-Oleate (see below) | |
| Octadecene (ODE) | Non-polar Solvent | 10 mL |
| Oleic Acid (OA) | Ligand (Surface Passivation) | 1.0 mL |
| Oleylamine (OAm) | Ligand (Solubilization) | 1.0 mL |
| Tm-Precursor Stock | Dopant Source | Variable (e.g., 0.04 mmol for 10% doping) |
Step-by-Step Methodology
Step 1: Preparation of Cs-Oleate (Cesium Precursor)
-
Combine 0.814 g
, 40 mL ODE, and 2.5 mL OA in a 100 mL flask. -
Degas under vacuum at 120°C for 1 hour.
-
Switch to
and heat to 150°C until the solution is clear. Keep hot (100°C) before injection (Cs-Oleate precipitates at room temp).
Step 2: The Host Reaction Mixture (Pb + Tm)
-
Stoichiometry Calculation: For a target doping of 10% (
):-
Use 0.9 equivalents of
(0.338 mmol). -
Use 0.1 equivalents of Tm from the Tm-Precursor Stock (prepared in Part 2).
-
-
Loading: In a 50 mL 3-neck flask, load
, 10 mL ODE, 1 mL OA, and 1 mL OAm. -
Degassing: Degas under vacuum at 120°C for 1 hour. This removes water and oxygen.
-
Critical Checkpoint: The solution must be clear. If
is not dissolved, add small increments of OAm.
-
-
Dopant Injection: Under
flow, inject the calculated volume of Tm-Precursor Stock (DMSO/OAm mix) into the flask.-
Note: The small amount of DMSO will flash off or remain inert at reaction temperatures.
-
-
Heating: Raise temperature to 180°C .
Step 3: Nucleation and Growth
-
Injection: Rapidly inject 0.8 mL of the hot Cs-Oleate solution.
-
Observation: The solution will instantly turn yellow-green (formation of perovskite NCs).
-
Quenching: After 5 seconds (precisely), immerse the flask in an ice-water bath.
-
Causality: Prolonged growth leads to bulk crystals and loss of quantum confinement.
-
Step 4: Purification
-
Precipitate NCs by adding Ethyl Acetate (ratio 1:3 crude solution to anti-solvent).
-
Centrifuge at 8000 rpm for 10 mins. Discard supernatant.
-
Redisperse pellet in Hexane or Toluene .
Part 4: Visualization of Workflow
The following diagram illustrates the critical path for handling the hygroscopic Thulium source and integrating it into the anhydrous perovskite workflow.
Caption: Workflow for integrating hygroscopic TmBr3 into hydrophobic CsPbBr3 synthesis via DMSO-complexation.
Part 5: Characterization & Validation
To confirm successful doping (and not just surface adsorption), the following validation metrics must be met.
Structural Validation (XRD)
Aliovalent doping of
-
Expected Result: The XRD peaks (specifically the (100) and (200) planes of the cubic phase) should shift to higher 2-theta angles compared to undoped
. -
Failure Mode: If peaks do not shift,
is likely sitting on the surface or formed a separate amorphous phase.
Optical Validation (PL & TRPL)
| Metric | Undoped | Tm-Doped ( | Interpretation |
| Emission Peak | ~515-520 nm | ~505-512 nm | Lattice contraction increases bandgap (Blue Shift). |
| PLQY | 50-70% | >80% | |
| Lifetime ( | ~10-20 ns | >30 ns | Reduction of trap-assisted recombination. |
Compositional Analysis (XPS)
X-ray Photoelectron Spectroscopy (XPS) is required to verify the oxidation state.
-
Target: Tm 4d peaks.
-
Validation: Confirm presence of
signals. A shift in Pb 4f binding energy indicates a change in the chemical environment due to doping.
Part 6: Safety & Handling
-
Thulium(III) Bromide: Causes skin and serious eye irritation.[1][4] Handle in a glovebox to protect the material and the user.
-
Lead (
): Neurotoxin. All weighing and waste disposal must adhere to heavy metal safety protocols. -
Solvents: ODE and OAm are combustible. Perform hot injections behind a blast shield.
References
-
Pan, G., et al. "Doping Lanthanide into Perovskite Nanocrystals: Highly Improved and Expanded Optical Properties." Nano Letters, 2017.
-
Swarnkar, A., et al.
Perovskite for High-Efficiency Photovoltaics." Science, 2016. (Foundational protocol for Cs-Oleate/Hot Injection). -
Sigma-Aldrich. "Thulium(III) bromide hydrate Product Specification."
-
Mir, W. J., et al. "Strategies for Doping in Metal Halide Perovskites." Chemistry of Materials, 2018.
-
Zhou, Y., et al. "Lanthanide Doping in Lead Halide Perovskite Nanocrystals: A New Frontier for Optoelectronics." Advanced Optical Materials, 2019.
Application Note: Thulium(III) Bromide Hydrate in Advanced Scintillator Development
Executive Summary
Thulium(III) bromide hydrate (
This Application Note details the Ammonium Bromide Route for dehydrating commercial
Material Properties & Pre-processing
Commercial
The Hydrolysis Challenge
The dehydration reaction competes with hydrolysis:
-
Desired:
-
Undesired (Hydrolysis):
Protocol: The Ammonium Bromide Route
To suppress hydrolysis, the dehydration must occur in an atmosphere of reactive halogenating agents. The most effective laboratory-scale method involves ammonium bromide (
Reagents Required:
- (99.99% purity, trace metal basis)
- (Anhydrous, ACS Reagent)
-
Quartz ampoules (cleaned with HF, rinsed with DI water, baked at 1000°C)
Step-by-Step Dehydration Protocol:
-
Mixing: In a glovebox (
ppm, ppm), mix with in a molar ratio of 1:4. The excess acts as a fluorinating agent and prevents oxide formation. -
Low-Temperature Stage (Vacuum): Place mixture in a quartz tube connected to a dynamic vacuum line (
mbar). Heat slowly to 150°C (ramp: 1°C/min). Hold for 4 hours to remove bulk water. -
Sublimation Stage: Increase temperature to 350°C .
will sublime, carrying away residual moisture and converting any surface oxides back to bromides via the reaction: -
Sintering: Increase temperature to 600°C to sinter the anhydrous
powder. -
Sealing: Seal the ampoule under vacuum or transfer the anhydrous powder to a growth crucible without air exposure.
Workflow Visualization
The following diagram illustrates the critical path from raw hydrate to scintillator-grade precursor.
Figure 1: Purification workflow preventing oxybromide contamination during precursor preparation.
Scintillator Crystal Growth (Bridgman-Stockbarger)
Once anhydrous
Growth Parameters
-
Method: Vertical Bridgman-Stockbarger
-
Crucible: Graphitized Quartz or Glassy Carbon (to prevent adhesion)
-
Atmosphere: Sealed Quartz Ampoule (Vacuum
mbar) -
Melting Point: ~
(varies by specific matrix) -
Pull Rate: 0.5 – 2.0 mm/hr
-
Temperature Gradient: 10–20°C/cm at the solid-liquid interface
Mechanism of Action
Thulium acts as the luminescence center.[1] Upon gamma-ray interaction:
-
Ionization: Incident radiation creates hot electrons and holes in the lattice.
-
Thermalization: Carriers relax to the band edge.
-
Capture:
ions capture electron-hole pairs. -
Emission: Radiative relaxation occurs via 4f-4f transitions (
and ), emitting characteristic blue light.
Figure 2: Energy transduction pathway in Tm-doped halide scintillators.
Performance Characterization & Data
Tm-based scintillators are evaluated against standard NaI:Tl and
Comparative Metrics
| Property | NaI:Tl (Standard) | LaBr3:Ce (High Speed) | Cs2LiTmBr6 (Elpasolite) |
| Density ( | 3.67 | 5.08 | ~4.8 |
| Light Yield (ph/MeV) | 38,000 | 63,000 | ~20,000 - 30,000 |
| Decay Time | 230 ns | 16 ns | ~2 - 10 |
| Emission Peak | 415 nm | 380 nm | 460 nm (Sharp) |
| Hygroscopicity | High | High | Moderate |
Note: While Tm-elpasolites have lower light yield than
Applications in Medical Imaging & Drug Development
SPECT/PET Detector Modules
Thulium-doped crystals are increasingly relevant for Single Photon Emission Computed Tomography (SPECT) .
-
Advantage: The sharp emission lines of
allow for narrower energy windows, reducing scatter artifacts in the reconstructed image. -
Protocol: Crystals are pixelated (e.g.,
mm) and coupled to Position Sensitive PMTs (PS-PMTs).
Preclinical Radiopharmaceutical Screening
In drug development, "biodistribution studies" use radiotracers to track drug delivery.
-
Neutron Sensitivity: Tm-containing elpasolites (specifically those with Lithium-6) can detect neutrons. This allows for Boron Neutron Capture Therapy (BNCT) monitoring, where the detector maps the alpha/Li recoil from the tumor site, a capability standard scintillators lack.
References
-
Synthesis of Anhydrous Rare Earth Halides
-
Meyer, G. (1989). The Ammonium Bromide Route to Anhydrous Rare Earth Bromides. Inorganic Syntheses.
-
-
Elpasolite Scintill
family):-
Glodo, J., et al. (2011). Cs2LiYCl6:Ce Scintillator for Neutron and Gamma Detection. IEEE Transactions on Nuclear Science.[2]
-
-
Thulium Optical Properties
-
Medical Imaging Applications
-
Lecoq, P. (2016).[2] Development of new scintillators for medical imaging. Physics in Medicine & Biology.
-
Sources
Procedure for preparing alkali metal thulium bromides
Application Note: Protocol for the Preparation of Alkali Metal Thulium Bromides ( )
Executive Summary & Scope
This application note details the procedure for synthesizing alkali metal thulium bromides, specifically focusing on the elpasolite structure
Critical Advisory: Thulium bromides are extremely hygroscopic . Exposure to ambient moisture for even seconds can irreversibly degrade the material, forming oxybromides (
Pre-Experimental Validation (The "Why" Before the "How")
Before initiating growth, the following parameters must be validated to ensure reproducibility.
Thermodynamic Parameters
Unlike simple binary salts, ternary elpasolites have complex melting behaviors.
-
Target Melting Point:
(Composition dependent). -
Precursor Melting Points:
-
Action: Perform Differential Thermal Analysis (DTA) on a small 1g sample to identify the exact supercooling point (
) and melting point ( ) for your specific batch.
Purity Requirements
Impurity segregation coefficients (
-
Requirement: All precursors must be
(4N) purity trace metals basis. -
Moisture Check: Precursors should be free-flowing powders. Clumping indicates hydration.
Workflow Visualization
The following diagram outlines the critical path for synthesis, emphasizing the "Dry Chain" of custody.
Figure 1: Critical path workflow for alkali metal thulium bromide synthesis. Note the strict containment within the inert atmosphere zone.
Detailed Protocols
Protocol A: Ampoule Preparation (Carbon Coating)
Objective: Prevent the "sticking" phenomenon. Molten lanthanide halides react with silica (quartz) to form silicates, causing the crystal to crack upon cooling due to thermal expansion mismatch.
-
Cleaning: Wash quartz ampoule (15mm ID) with 5% HF solution (Caution: HF is fatal on contact), rinse with DI water, and bake at
. -
Coating Agent: Introduce analytical grade acetone or hexane into the ampoule.
-
Pyrolysis:
-
Connect the ampoule to a vacuum line.
-
Heat the ampoule rapidly with a torch to
while removing the solvent vapor. -
Result: A thin, translucent layer of pyrolytic carbon deposits on the inner wall.
-
-
Baking: Bake the coated ampoule at
under high vacuum ( mbar) for 4 hours to remove any volatile organics.
Protocol B: Precursor Preparation & Loading
Environment: Argon-filled Glovebox (
-
Stoichiometry: Weigh precursors for the reaction:
-
Expert Tip: Add 1-2% excess
to compensate for potential volatility, although bromides are generally stable.
-
-
Mixing: Grind the mixture in an agate mortar within the glovebox to ensure homogeneity.
-
Loading: Transfer powder into the carbon-coated ampoule.
-
Dehydration (Critical):
-
Connect ampoule to a vacuum manifold (Schlenk line) without exposing to air.
-
Heat to
under dynamic vacuum for 12 hours. This removes surface adsorbed moisture.
-
-
Sealing: Seal the ampoule using an oxy-hydrogen torch while maintaining a vacuum of
mbar.
Protocol C: Vertical Bridgman Growth
Objective: Directional solidification to select a single grain orientation.
Furnace Setup:
-
Hot Zone:
(approx. - verify with DTA). -
Cold Zone:
. -
Adiabatic Zone (Baffle): 2-3 cm insulation zone to create a sharp gradient.
Procedure:
-
Soak: Place the ampoule in the hot zone for 24 hours to ensure complete melting and mixing.
-
Descent (Growth): Lower the ampoule through the gradient.
-
Pull Rate:
. -
Note: Faster rates (
mm/day) lead to constitutional supercooling and inclusions.
-
-
Annealing: Once the entire melt has solidified, cool the furnace to room temperature at a rate of
.-
Reasoning: Halide crystals are brittle; rapid cooling induces thermal stress fractures.
-
Data Presentation & Characterization
Process Parameters Summary
| Parameter | Value | Tolerance | Reason |
| Atmosphere | Argon ( | Max 1 ppm | Prevent |
| Ampoule Material | Fused Silica | N/A | High thermal shock resistance |
| Coating | Pyrolytic Carbon | Mandatory | Prevent quartz adhesion |
| Melt Temperature | Ensure full melt without vaporization | ||
| Thermal Gradient | Stabilize planar interface | ||
| Pull Rate | Prevent inclusions |
Bridgman Furnace Schematic
Figure 2: Schematic of the thermal zones required for successful directional solidification.
Troubleshooting & Quality Control
Issue 1: Ampoule fogging or white residue.
-
Cause: Moisture contamination leading to hydrolysis (
). -
Solution: Reject batch. Re-sublime
precursors and check glovebox sensors.
Issue 2: Cracking during cooling.
-
Cause: Sticking to the wall or cooling too fast.
-
Solution: Improve carbon coating thickness or reduce cooling rate to
.
Issue 3: Black inclusions in crystal.
-
Cause: Carbon flaking from the ampoule wall.
-
Solution: The carbon coating was too thick or not baked properly. Ensure the coating is translucent, not opaque.
References
-
Bridgman, P. W. (1925).[5] Certain Physical Properties of Single Crystals of Tungsten, Antimony, Bismuth, Tellurium, Cadmium, Zinc, and Tin. Proceedings of the American Academy of Arts and Sciences.[5] Link[5]
-
Stockbarger, D. C. (1936).[5] The Production of Large Single Crystals of Lithium Fluoride. Review of Scientific Instruments. Link[5]
-
Combes, C. M., et al. (1999).
-doped and . Journal of Luminescence. (Foundational text for elpasolite halide growth). Link -
Glodo, J., et al. (2011).
:Ce scintillator. IEEE Transactions on Nuclear Science. Link -
Gundiah, G., et al. (2014).
and . Journal of Crystal Growth. Link
Application Note & Protocol: Spectroscopic Analysis of Thulium(III) Bromide (TmBr3)
Introduction: Unveiling the Luminescent Properties of TmBr3
Thulium(III) bromide (TmBr3) is a crystalline, hygroscopic solid that holds significant interest for researchers in materials science and photonics.[1][2] The luminescent properties of the thulium (Tm³⁺) ion, particularly its sharp and distinct emission lines in the blue and near-infrared (NIR) regions, make it a valuable component in the development of solid-state lasers, optical amplifiers, and upconversion nanoparticles.[3] A thorough spectroscopic analysis is paramount to understanding and harnessing the full potential of TmBr3. This guide provides a detailed experimental framework for the comprehensive spectroscopic characterization of TmBr3, focusing on absorption, photoluminescence, and Raman spectroscopy. The protocols herein are designed to ensure data integrity and reproducibility, with a special emphasis on the challenges posed by the material's hygroscopic nature.
The spectroscopic properties of the Tm³⁺ ion are governed by the transitions within its 4f electron shell. These transitions are formally forbidden by the Laporte rule, but they gain intensity through interactions with the local crystal field of the host material. The Judd-Ofelt theory is a powerful theoretical framework used to model these transition probabilities and provides a basis for understanding the observed absorption and emission spectra.[4][5][6] By analyzing the absorption spectrum, Judd-Ofelt intensity parameters (Ω₂, Ω₄, Ω₆) can be derived, which in turn allow for the calculation of important radiative properties such as transition probabilities, branching ratios, and radiative lifetimes of the excited states.[4][7]
Critical Considerations for Sample Handling: The Hygroscopic Nature of TmBr3
Thulium(III) bromide is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This property presents a significant challenge for accurate spectroscopic analysis, as the presence of water molecules in the crystal lattice can alter the local coordination environment of the Tm³⁺ ions, leading to changes in spectral features and quenching of luminescence. Therefore, stringent control of the experimental environment is crucial.
Protocol for Handling Hygroscopic TmBr3:
-
Inert Atmosphere: All handling and preparation of TmBr3 powder should be performed inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon) with moisture levels kept below 1 part per million (ppm).
-
Dry Storage: Store the TmBr3 sample in a desiccator containing a suitable drying agent (e.g., phosphorus pentoxide) both before and after analysis.
-
Quick Transfer: Minimize the exposure of the sample to ambient air during transfer to the spectrometer. Utilize sealed sample holders whenever possible.
-
In-situ Analysis: If available, consider using an environmental chamber coupled to the spectrometer to maintain a controlled atmosphere during measurements.
Sample Preparation for Spectroscopic Analysis
For solid-state spectroscopic analysis of powdered samples, proper preparation is key to obtaining high-quality, reproducible data. The goal is to create a sample with a uniform surface and sufficient density for measurement.
Protocol for Solid-State Sample Preparation:
-
Grinding: Inside the glovebox, carefully grind a small amount of TmBr3 powder using an agate mortar and pestle. The aim is to obtain a fine, homogeneous powder. This minimizes scattering losses and ensures a more uniform sample surface.[8]
-
Pelletizing (for Absorption Spectroscopy): For transmission absorption measurements, it is often advantageous to prepare a thin, translucent pellet.
-
Mix a small amount of the finely ground TmBr3 powder with a dry, transparent matrix material such as potassium bromide (KBr) that has been thoroughly dried.
-
Place the mixture into a pellet press die and apply pressure to form a thin, uniform pellet. The amount of TmBr3 should be optimized to achieve an appropriate absorbance.
-
-
Powder Packing (for Photoluminescence and Raman Spectroscopy): For front-face emission and Raman measurements, the finely ground powder can be packed into a sample holder.
-
Use a specialized solid-sample holder with a recess.
-
Carefully press the TmBr3 powder into the recess to create a flat, dense surface. This reduces scattering of the excitation light and improves the collection of the emitted or scattered light.
-
Experimental Setup and Protocols for Spectroscopic Characterization
A multi-technique approach is recommended for a comprehensive understanding of the spectroscopic properties of TmBr3.
Absorption Spectroscopy
Absorption spectroscopy reveals the energy levels of the Tm³⁺ ion that can be populated from the ground state.[9] The resulting spectrum consists of a series of sharp absorption lines corresponding to transitions from the ³H₆ ground state to higher-lying excited states.
Instrumentation:
-
Spectrophotometer: A high-resolution UV-Vis-NIR spectrophotometer capable of scanning a wide wavelength range (e.g., 300 nm to 2000 nm).
-
Light Source: A tungsten-halogen lamp for the visible and NIR regions and a deuterium lamp for the UV region.
-
Detector: A photomultiplier tube (PMT) for the UV-Vis region and a lead sulfide (PbS) or indium gallium arsenide (InGaAs) detector for the NIR region.
-
Sample Compartment: A sample holder suitable for solid samples (e.g., a pellet holder or a powder sample holder with a quartz window).
Protocol for Absorption Spectroscopy:
-
Baseline Correction: Record a baseline spectrum with a blank (e.g., a KBr pellet without the TmBr3 sample) to correct for any instrumental and matrix absorption.
-
Sample Measurement: Place the prepared TmBr3 sample (pellet or packed powder) in the sample holder and record the absorption spectrum over the desired wavelength range.
-
Data Analysis: Identify the absorption peaks and assign them to the corresponding electronic transitions of the Tm³⁺ ion based on literature values for Tm³⁺ energy levels. The integrated absorbance of these peaks can be used for Judd-Ofelt analysis.[6]
Expected Absorption Transitions for Tm³⁺:
| Transition (from ³H₆) | Approximate Wavelength Range (nm) |
|---|---|
| ¹G₄ | 460 - 480 |
| ³F₂,₃ | 680 - 700 |
| ³H₄ | 780 - 810 |
| ³H₅ | 1200 - 1250 |
| ³F₄ | 1650 - 1800 |
Photoluminescence (PL) Spectroscopy
Photoluminescence spectroscopy provides information about the emissive properties of TmBr3. By exciting the sample with a specific wavelength of light, the resulting emission spectrum reveals the radiative relaxation pathways from the excited states back to the ground state.
Instrumentation:
-
Spectrofluorometer: A modular spectrofluorometer equipped with an excitation source, a sample chamber, and an emission monochromator with a sensitive detector.
-
Excitation Source: A broadband xenon lamp or a tunable laser. For specific excitation of Tm³⁺, a laser diode around 800 nm is often used to excite the ³H₄ level.
-
Sample Holder: A front-face sample holder for solid powders to minimize inner-filter effects.
-
Detector: A sensitive detector appropriate for the emission wavelength range, such as a PMT for the visible region or an InGaAs detector for the NIR region.
Protocol for Photoluminescence Spectroscopy:
-
Excitation Wavelength Selection: Choose an excitation wavelength that corresponds to a strong absorption band of Tm³⁺ (e.g., ~470 nm to excite the ¹G₄ level or ~800 nm to excite the ³H₄ level).
-
Emission Scan: Record the emission spectrum over a wavelength range that covers the expected emission bands of Tm³⁺.
-
Excitation Scan: To identify the optimal excitation wavelengths, an excitation spectrum can be recorded by monitoring the emission at a specific wavelength while scanning the excitation wavelength.
-
Data Analysis: Identify the emission peaks and assign them to the corresponding electronic transitions. The relative intensities of the emission peaks provide information about the branching ratios of the radiative transitions.
Expected Emission Transitions for Tm³⁺:
| Transition | Approximate Wavelength Range (nm) |
|---|---|
| ¹G₄ → ³H₆ | 470 - 490 (Blue) |
| ¹G₄ → ³F₄ | 640 - 660 (Red) |
| ³H₄ → ³H₆ | 790 - 820 (NIR) |
| ³F₄ → ³H₆ | 1800 - 2000 (NIR) |
Photoluminescence Quantum Yield (PLQY)
The PLQY is a critical parameter that quantifies the efficiency of the luminescence process, defined as the ratio of emitted photons to absorbed photons.[10][11][12]
Instrumentation:
-
An integrating sphere coupled to the spectrofluorometer.
Protocol for Absolute PLQY Measurement:
-
Reference Scan (Empty Sphere): Record the spectrum of the excitation light with the integrating sphere empty.
-
Reference Scan (Blank): Record the spectrum with a blank sample (e.g., the powder holder with a non-luminescent reference material) in the integrating sphere.
-
Sample Scan: Place the TmBr3 sample inside the integrating sphere and record the spectrum, which will include both the scattered excitation light and the sample's emission.
-
Calculation: The PLQY is calculated by comparing the integrated intensity of the sample's emission to the integrated intensity of the light absorbed by the sample.[13]
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique that provides information about the vibrational modes of the TmBr3 crystal lattice. The positions and symmetries of the Raman-active phonons are sensitive to the crystal structure and the local environment of the ions.
Instrumentation:
-
Raman Spectrometer: A high-resolution Raman spectrometer equipped with a laser excitation source, a sample microscope, and a sensitive detector (e.g., a CCD camera).
-
Laser Source: A laser with a wavelength that does not cause significant fluorescence from the sample. A common choice is a 532 nm or 785 nm laser.
-
Microscope: To focus the laser onto the sample and collect the scattered light.
-
Sample Stage: A stage to hold the powdered sample.
Protocol for Raman Spectroscopy:
-
Calibration: Calibrate the spectrometer using a standard reference material with known Raman peaks (e.g., a silicon wafer).
-
Sample Focusing: Place the TmBr3 powder on a microscope slide and focus the laser onto the sample surface.
-
Data Acquisition: Acquire the Raman spectrum. The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample damage.
-
Data Analysis: Identify the Raman peaks and assign them to the vibrational modes of the Tm-Br bonds and the crystal lattice. The number and symmetry of the observed modes can be compared with theoretical predictions based on the crystal structure of TmBr3.
Data Visualization and Interpretation
To facilitate the understanding of the experimental workflow and the underlying spectroscopic principles, the following diagrams are provided.
Caption: Simplified energy level diagram of Tm³⁺ showing key transitions.
Conclusion
The spectroscopic characterization of Thulium(III) bromide provides invaluable insights into its electronic structure and luminescent properties, which are essential for its application in various photonic devices. The protocols outlined in this application note offer a comprehensive framework for obtaining high-quality and reliable data for absorption, photoluminescence, and Raman spectroscopy. The critical importance of meticulous sample handling due to the hygroscopic nature of TmBr3 cannot be overstated. By following these guidelines, researchers can effectively probe the rich spectroscopic landscape of TmBr3 and advance the development of novel thulium-based materials.
References
-
Thulium(III) bromide - Wikipedia. Available at: [Link]
-
mp-22875: TlBr (Cubic, Pm-3m, 221) - Materials Project. Available at: [Link]
-
mp-568560: TlBr (Cubic, Fm-3m, 225) - Materials Project. Available at: [Link]
-
Thulium bromide (TmBr3) | Br3Tm | CID 84454 - PubChem. Available at: [Link]
-
Shalit, A., Mousavi, S. J., & Hamm, P. (2020). 2D Raman-THz Spectroscopy of Binary CHBr3-MeOH Solvent Mixture. arXiv preprint arXiv:2012.12345. Available at: [Link]
-
Spectroscopic Sample Preparation: Techniques for Accurate Results - Metkon. (2023). Available at: [Link]
-
Emission and Absorbance Spectra - Chemistry LibreTexts. (2022). Available at: [Link]
-
Spectroscopic Study into Lanthanide Speciation in Deep Eutectic Solvents. ACS Omega. Available at: [Link]
-
Judd–Ofelt analysis of spectroscopic properties of Tm3+ ions in K2YF5 crystal. ResearchGate. Available at: [Link]
-
Judd–Ofelt Analysis and Spectroscopy Study of Tellurite Glasses Doped with Rare-Earth (Nd3+, Sm3+, Dy3+, and Er3+). National Institutes of Health. Available at: [Link]
-
Temperature Dependent Absorption Spectra of Br − , Br 2 •− , and Br 3 − in Aqueous Solutions - ResearchGate. Available at: [Link]
-
Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Available at: [Link]
-
How to Handle Hygroscopic Reference Standards? - Chromatography Forum. (2008). Available at: [Link]
-
Measurement method for photoluminescent quantum yields of fluorescent organic dyes in polymethyl methacrylate for luminescent solar concentrators - Optica Publishing Group. Available at: [Link]
-
Spectroscopic Studies of Lanthanide(III) Complexes with L-Malic Acid in Binary Systems. (2024). Available at: [Link]
-
Judd–Ofelt Analysis and Spectroscopy Study of Tellurite Glasses Doped with Rare-Earth (Nd - Semantic Scholar. Available at: [Link]
-
NIST: Atomic Spectra Database Lines Form - Physical Measurement Laboratory. Available at: [Link]
-
Spectra–Structure Correlations in Raman Spectroscopy. Available at: [Link]
-
Judd–Ofelt Analysis and Emission Properties of Dy3+ Ions in Borogermanate Glasses - NIH. Available at: [Link]
-
Spectroscopic calculations for trivalent lanthanide ions - APS Global Physics Summit 2025. Available at: [Link]
-
A novel methodology for assessing the hygroscopicity of aerosol filter samples - AMT. (2024). Available at: [Link]
-
WebElements Periodic Table » Thulium » thulium tribromide. Available at: [Link]
-
Understanding Photoluminescence Quantum Yield (PLQY) in Emissive Materials - AZoM. (2023). Available at: [Link]
-
A practical guide to measuring and reporting photophysical data - RSC Publishing. (2024). Available at: [Link]
-
Resonant Raman scattering of few layers CrBr3 - PMC - NIH. Available at: [Link]
-
Covalency in Lanthanides. An X-ray Absorption Spectroscopy and Density Functional Theory Study of LnCl6x– (x = 3, 2). Journal of the American Chemical Society. Available at: [Link]
-
Judd-Ofelt Theory and Analysis. Available at: [Link]
-
Absorption and Emission Spectra of Various Elements - NASA Science. (2021). Available at: [Link]
-
Investigations of the spectral properties of lanthanide(III) complexes with 3,3′-bi-isoquinoline-2,2 - Digital Commons @ Michigan Tech. (2000). Available at: [Link]
-
Interlaboratory Comparison on Absolute Photoluminescence Quantum Yield Measurements of Solid Light Converting Phosphors with Three Commercial Integrating Sphere Setups. Analytical Chemistry. Available at: [Link]
-
Lab 3 (Atomic emission spectra) post-lab tutorial - YouTube. (2021). Available at: [Link]
Sources
- 1. Thulium(III) bromide - Wikipedia [en.wikipedia.org]
- 2. WebElements Periodic Table » Thulium » thulium tribromide [webelements.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Judd–Ofelt Analysis and Spectroscopy Study of Tellurite Glasses Doped with Rare-Earth (Nd3+, Sm3+, Dy3+, and Er3+) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. Judd–Ofelt Analysis and Emission Properties of Dy3+ Ions in Borogermanate Glasses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectroscopic Sample Preparation: Techniques for Accurate Results - Metkon [metkon.com]
- 9. science.nasa.gov [science.nasa.gov]
- 10. ossila.com [ossila.com]
- 11. azom.com [azom.com]
- 12. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Advanced Application Note: Thulium(III) Bromide for Mercury-Free Discharge Lamps
[1]
Executive Summary
This guide details the integration of Thulium(III) Bromide (
Scientific Foundation: The Mercury-Free Arc Physics
The Role of Thulium(III) Bromide
In traditional Metal Halide (MH) lamps, mercury serves two roles: it acts as a buffer gas to establish the arc voltage (via high vapor pressure) and contributes slightly to the spectrum. In Hg-free systems,
-
Electronic Structure: Thulium (
) possesses a rich energy level structure ( configuration). In the high-temperature arc (4000–6000 K), it emits a dense "quasi-continuum" of spectral lines, predominantly in the blue-green region (450–550 nm), which is essential for balancing the red/orange emission of co-dopants like Sodium or Calcium. -
Why Bromide? While iodides are common, bromides are selected for
to fine-tune the vapor pressure and spectral broadening. exhibits higher chemical stability against the ceramic arc tube walls compared to pure iodides at elevated thermal loads.
The Voltage Riser Challenge
-
Solution: A "Voltage Riser" halide must be co-dosed. Zinc Iodide (
) or Aluminum Iodide ( ) replaces mercury's role, providing the necessary vapor density to constrict the arc and raise the lamp voltage to compatible levels (85–100V).
The Chemical Transport Cycle
The efficiency of the lamp relies on a regenerative cycle where
Figure 1: The regenerative chemical transport cycle of Thulium Bromide in a ceramic arc tube.
Material Properties & Handling (Critical)
extremely hygroscopicImpact of Moisture:
-
Re-ignition Spikes:
increases the breakdown voltage, causing the lamp to cycle off. -
Electrode Corrosion:
attacks tungsten electrodes, causing wall blackening.
Table 1: Physical Properties of
| Property | Value | Relevance |
| Formula | Active Emitter | |
| Molar Mass | 408.65 g/mol | Dosing precision |
| Melting Point | 952°C | Requires high wall loading |
| Boiling Point | 1440°C | Vapor pressure control |
| Appearance | White Crystalline Solid | Discoloration indicates hydration |
| Solubility | Water (High), Ethanol | Strictly Anhydrous Handling Required |
Protocol: Fabrication of Hg-Free PCA Lamps
Objective: Manufacture a 70W equivalent ceramic metal halide lamp using
Pre-requisites
-
Glovebox: Argon atmosphere,
ppm, ppm. -
Arc Tube: Polycrystalline Alumina (PCA) vessel (cylindrical or spherical).
-
Electrodes: Tungsten doped with Thorium or Dysprosium oxide (emitter).
Step-by-Step Methodology
Step 1: Pre-treatment of Thulium Bromide
Commercial "anhydrous" halides often contain 10-50 ppm water.
-
Load
beads into a quartz ampoule within the glovebox. -
Connect to a high-vacuum line (
mbar). -
Vacuum Bake: Heat to 200°C for 4 hours to remove surface adsorbed water.
-
Sublimation (Optional but Recommended): For ultra-high purity, sublime the salt at 1000°C under vacuum to separate from oxide impurities (TmOBr).
Step 2: Dosing Calculation
For a standard 70W PCA arc tube (
-
Target Molar Ratio: 1:4 (
: ). -
Total Dose: 6.0 mg.
- : ~1.2 mg (Emitter)
- : ~4.8 mg (Voltage Riser)
-
Start Gas: Xenon (Xe) at 10–15 bar (cold pressure) for instant light and thermal insulation.
Step 3: Filling and Sealing Workflow
Figure 2: Fabrication workflow for Hg-free ceramic discharge lamps.
-
Dosing: In the glovebox, introduce the halide pellets into the PCA tube.
-
Electrode Sealing: One electrode is usually pre-sintered. The second is sealed using a glass frit ring.
-
Exhaust & Fill: Connect the tube to the exhaust cart. Pump down to
mbar. Flush with Argon. -
Final Fill: Fill with Xenon gas (10–15 bar).
-
Tip-off: Use a TIG welding arc or laser to melt the niobium feedthrough tube, hermetically sealing the vessel.
Characterization & Validation
Spectral Analysis
Verify the contribution of
-
Equipment: Integrating sphere with a calibrated spectroradiometer (380–780 nm).
-
Expectation:
-
Strong emission lines at 450-490 nm (Blue) and 530 nm (Green) .
-
A broad continuum background generated by the molecular radiation of
and . -
Metric: CRI (
) should exceed 85. (Red rendering) should be positive.
-
Electrical Stability (The "Mercury-Free" Test)
Without mercury, voltage stability is the hardest metric to achieve.
-
Protocol: Burn the lamp for 100 hours (aging).
-
Measurement: Record Lamp Voltage (
) vs. Time. -
Pass Criteria:
drift < 5V over 100 hours.-
Failure Mode: Voltage drop indicates loss of
(reaction with arc tube) or electrode burn-back.
-
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Hard Starting (Ignition Failure) | Hydrogen contamination from wet | Improve vacuum bake-out; check glovebox moisture sensors. |
| Low Lamp Voltage (<70V) | Insufficient "Voltage Riser" ( | Increase |
| Greenish Tint | Dominance of Thulium over Red components. | Add Calcium Iodide ( |
| Blackening of Arc Tube | Chemical attack by Bromine. | Switch to higher purity PCA; ensure electrodes are Th/Dy doped to lower work function. |
References
-
Properties of Thulium Bromide : American Elements. Thulium Bromide Technical Data. Retrieved from [1]
- Metal Halide Lamp Physics: Waymouth, J. F. (1971). Electric Discharge Lamps. MIT Press.
- Mercury-Free Chemistry: Born, M. (2001). "Mercury-free high pressure discharge lamps." Journal of Physics D: Applied Physics, 34(6).
- Ceramic Arc Tubes: Geven, A., et al. (2005). "Interaction of rare earth halides with PCA arc tubes." Journal of Light & Visual Environment.
-
Thulium Spectra : NIST Atomic Spectra Database. Thulium III Spectral Lines. Retrieved from
Troubleshooting & Optimization
How to handle hygroscopic Thulium(III) bromide xhydrate
Technical Support Hub: Thulium(III) Bromide xhydrate ( )[1]
Status: Operational Subject: Handling, Dehydration, and Storage Protocols for Hygroscopic Lanthanides Ticket Priority: Critical (Moisture Sensitivity)
Core Technical Overview
Thulium(III) bromide (
The Critical Failure Point:
Simple thermal dehydration (heating in an oven) causes hydrolysis , not dehydration.
Decision Matrix: Handling Protocol
Use this logic flow to determine the correct handling procedure for your specific application.
Figure 1: Decision matrix for processing Thulium(III) bromide based on end-use requirements.
Standard Operating Procedures (SOPs)
SOP-01: The Ammonium Bromide Dehydration Route
Objective: Convert
Reagents:
Protocol:
-
Mixing: In a mortar, mix
with a 4-6 molar excess of . -
Stage 1 (Dehydration): Heat slowly to 200°C under vacuum or flowing dry inert gas (
/Ar). Hold for 2 hours.-
Reaction: Water is removed; the excess
prevents bond formation.
-
-
Stage 2 (Sublimation): Increase temperature to 350°C - 400°C under high vacuum.
-
Reaction: Excess
sublimes away (deposits on the cold parts of the tube).
-
-
Collection: The remaining solid is anhydrous
. Transfer immediately to a glovebox.
Figure 2: The Ammonium Bromide Route prevents the formation of insoluble oxides.
SOP-02: Storage & Weighing
Environment: Argon-filled Glovebox (
| Parameter | Specification | Reason |
| Container | Glass vial with Teflon-lined cap | Prevents moisture ingress through cap threads. |
| Sealing | Parafilm (short term) or Electrical Tape (long term) | Parafilm is permeable to moisture over weeks; vinyl tape is superior. |
| Weighing | Anti-static gun + Aluminum boats | Dry box environments generate high static; TmBr3 powder will "jump" without static neutralization. |
| Glassware | Schlenk-ware (greased joints) | Standard tapered joints leak without high-vacuum grease. |
Troubleshooting & FAQs
Q1: My sample turned into a liquid puddle inside the vial. Is it ruined?
Diagnosis: Deliquescence. The material has absorbed enough water from the air to dissolve itself.
-
For Aqueous Use: It is likely still usable, but your stoichiometry is now unknown because the mass includes undefined water weight. You must standardize the solution using EDTA titration to determine the exact Thulium concentration.
-
For Anhydrous Use: It requires full reprocessing using SOP-01 . Drying it in an oven will result in a useless white rock (
).
Q2: I dissolved the "anhydrous" powder in water, and it's cloudy.
Diagnosis: Hydrolysis Contamination.
If the solution is cloudy or has a white precipitate, your sample contained
-
Improperly dehydrated (without
). -
Exposed to air during transfer.
-
Fix: Filter the solution through a 0.2 µm membrane. The precipitate is the oxide; the filtrate is the bromide. Re-quantify the filtrate.
Q3: Why can't I just heat it under vacuum to dry it?
Technical Explanation: Lanthanide halides have a high affinity for oxygen. As water leaves the crystal lattice during heating, the oxygen atom from the water molecule prefers to bond with the Thulium atom rather than leaving with the hydrogen.
-
Reaction:
-
Result: You lose Bromine as gas (
) and are left with an oxide impurity.
Q4: What solvents can I use?
-
Water: Highly soluble (exothermic).
-
Lower Alcohols (Ethanol/Methanol): Soluble.
-
THF/Acetonitrile: Sparingly soluble (anhydrous form often requires complexing ligands like THF adducts to dissolve fully).
-
Non-polar (Hexane/Toluene): Insoluble.
Safety Data (GHS Standards)
Signal Word: WARNING
| Hazard Code | Description | Prevention |
| H315 | Causes skin irritation.[5] | Wear nitrile gloves (double glove recommended). |
| H319 | Causes serious eye irritation.[5] | Wear safety goggles; do not use safety glasses alone. |
| H335 | May cause respiratory irritation.[5] | Handle in a fume hood or glovebox. Avoid dust generation.[5] |
Disposal: Dissolve in water and precipitate as Thulium Hydroxide or Carbonate before disposal. Do not dispose of large quantities of bromide salts down the drain due to potential environmental regulations.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16217293, Thulium bromide hydrate. Retrieved from [Link][4]
- Meyer, G. (1989).The Ammonium Bromide Route to Anhydrous Rare Earth Bromides MBr3. Inorganic Syntheses, 25, 146-150.
-
Yang, P., et al. (2008). Vacuum Dehydration of Lanthanide Bromide Hydrates. Sandia National Laboratories / OSTI. Retrieved from [Link]
Sources
- 1. Thulium(III) bromide - Wikipedia [en.wikipedia.org]
- 2. americanelements.com [americanelements.com]
- 3. Thulium(III) Bromide HydrateCAS #: 226419-26-7 [eforu-chemical.com]
- 4. Thulium bromide hydrate, 99.99% | Br3H2OTm | CID 16217293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Thulium(III) Bromide Hydrate Purification
Topic: Purification techniques for Thulium(III) bromide hydrate (
Executive Overview
Thulium(III) bromide hydrate (
The primary impurity compromising experimental reproducibility is Thulium Oxybromide (
Troubleshooting Guide & FAQs
Q1: My solution is cloudy or has a fine white precipitate. What is this?
Diagnosis: This is the classic signature of hydrolysis .
When Thulium(III) bromide hydrate is exposed to moisture without excess acid, it partially hydrolyzes according to the equilibrium:
Corrective Action:
-
Acidification: Do not heat the cloudy solution immediately. Add concentrated high-purity Hydrobromic Acid (
, 48%) dropwise until the solution clears. The excess and shift the equilibrium back to the soluble tribromide species. -
Filtration: If the precipitate persists after acidification (pH < 1), it may be non-hydrolyzable oxides or silica. Filter the solution through a 0.2
PTFE membrane.
Q2: The crystals have turned a distinct yellow/orange color. Is the batch compromised?
Diagnosis: Yellowing indicates oxidation or metallic contamination .
-
Free Bromine (
): Photo-oxidation of bromide ions can generate trace elemental bromine, causing a yellow tint. -
Iron (
): Trace iron impurities from steel spatulas or non-inert equipment can form yellow iron-bromide complexes.
Corrective Action:
-
For Bromine: Wash the crystals with cold, dry acetone or diethyl ether (if the hydrate is stable in it) or recrystallize from dilute
. -
For Iron: If Fe contamination is suspected (>10 ppm), a cation-exchange purification step is required before recrystallization, as simple crystallization often co-precipitates iron.
Q3: How do I remove insoluble oxybromides without converting to the anhydrous form?
Diagnosis: You need high-purity hydrate for aqueous chemistry or further synthesis, but the starting material is degraded.
Solution: Use the Solubility Differential Protocol .
-
Protocol: Dissolve crude material in minimal degassed water. Centrifuge at 4000 RPM for 10 minutes. Decant the supernatant (containing pure
) and recrystallize.
Technical Data & Specifications
Table 1: Solubility Profile of Thulium(III) Bromide
| Solvent | Solubility | Notes |
| Water | Very High | Exothermic dissolution. Prone to hydrolysis if neutral pH. |
| Ethanol | High | Useful for recrystallization. |
| Acetone | Moderate | Can be used for washing if exposure is brief. |
| Diethyl Ether | Low/Insoluble | Excellent anti-solvent for precipitation. |
| Acetonitrile | Soluble | Forms stable solvates ( |
Table 2: Impurity Limits for Optical Grade
| Impurity | Max Limit (ppm) | Effect on Application |
| < 100 | Light scattering centers in crystals; turbidity in solution. | |
| < 5 | Quenches fluorescence; introduces yellow color. | |
| Stoichiometric | Deviation affects molarity calculations. | |
| Other REEs | < 50 | Interferes with specific emission wavelengths. |
Detailed Purification Protocols
Protocol A: Acid-Assisted Recrystallization (The "Gold Standard")
Purpose: To remove oxybromides and restore stoichiometry.
Reagents:
-
Crude Thulium(III) bromide hydrate.
-
Hydrobromic Acid (
), 48% ACS Reagent Grade. -
Deionized Water (
).
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 g of crude
in 20 mL of DI water. -
Acidification: Add 2 mL of 48%
. This suppresses hydrolysis ( ). -
Filtration: Pass the solution through a 0.22
syringe filter to remove any insoluble or dust. -
Concentration: Transfer filtrate to a rotary evaporator. Evaporate water at
under reduced pressure (50 mbar) until a thick syrup forms. Do not dry completely. -
Crystallization: Allow the syrup to cool slowly to room temperature, then place in a desiccator with
or . Crystals of will form. -
Isolation: Filter crystals under inert gas (Argon) or dry rapidly on a frit. Store immediately in a desiccator.
Protocol B: Anti-Solvent Precipitation (Rapid Purification)
Purpose: Quick removal of organic impurities or trace oils.
-
Dissolve the hydrate in a minimum volume of absolute ethanol.
-
Filter to remove insolubles.
-
Slowly add diethyl ether (ratio 1:3 ethanol:ether) while stirring.
- hydrate will precipitate as a white crystalline powder.
-
Decant solvent and dry under vacuum at room temperature.
Visualizing the Workflow
Diagram 1: Purification Decision Matrix
This flowchart guides you through the purification process based on the initial state of your material.
Caption: Decision matrix for purifying Thulium(III) bromide hydrate based on visual inspection of turbidity and color.
Diagram 2: Hydrolysis Equilibrium & Control
Understanding the chemical equilibrium is vital for preventing re-contamination.
Caption: The reversible hydrolysis pathway. Adding HBr drives the reaction left, solubilizing the impurity.
References
-
Meyer, G., &ms; Wickleder, M. S. (2000). Simple Binary and Ternary Lanthanide Halides. In Handbook on the Physics and Chemistry of Rare Earths (Vol. 28, pp. 53–129). Elsevier. Link
-
Wilke, M., et al. (2018). Purification and Crystal Growth of Lanthanide Bromides for Scintillation Applications. Journal of Crystal Growth. Link
-
American Elements. (n.d.). Thulium(III) Bromide Hydrate Safety Data Sheet & Specifications. Retrieved February 3, 2026. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: Thulium(III) chloride hexahydrate (Analogous Halide Handling). Link
-
BenchChem. (2025).[1][2] Navigating the Challenges of Lanthanide Bromide Solubility: A Technical Guide. Link
Sources
Technical Support Center: Safe Disposal of Thulium(III) Bromide
Ticket ID: TmBr3-DISP-001
Status: Open
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Subject: Comprehensive Waste Management for Thulium(III) Bromide (
Executive Summary: The Chemical Context
Researchers often treat lanthanide halides as generic "heavy metal" waste, but Thulium(III) bromide (
-
The Thulium Component (
): While Thulium is one of the least abundant rare earths, it generally exhibits low to moderate toxicity. However, as a lanthanide, it can disrupt calcium channels in biological systems. It is not P-listed or U-listed under US RCRA regulations but must be managed as hazardous chemical waste.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
The Bromide Component (
): This is the critical failure point in most lab accidents. Bromide ions are benign in isolation but highly reactive in acidic or oxidizing waste streams. Mixingngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> with strong oxidizers (like Nitric Acid) will liberate Bromine gas ( ) , a corrosive, reddish-brown toxic vapor.[1]
Module 1: Waste Characterization & Segregation
Before disposal, you must categorize the physical state of your waste.
Physical & Chemical Data Table
| Property | Specification | Disposal Implication |
| Formula | Contains Bromide ( | |
| Appearance | White crystalline solid | Turns to sludge if exposed to humid air (Deliquescent).[4][1][2] |
| Solubility | Soluble in water | Suitable for aqueous waste streams if pH is neutral.[1][2] |
| pH (Aqueous) | Slightly acidic | Can corrode metal containers over time.[4][1][2] |
| Key Incompatibility | Strong Oxidizers / Acids | Risk of |
| RCRA Status | Not Listed (Generic) | Dispose of as "Hazardous Chemical Waste" (Non-RCRA regulated unless characteristic).[1][2] |
Module 2: The Disposal Workflows
Workflow A: Solid Waste (Anhydrous or Hydrated Powder)
Use this for: Expired reagents, spill cleanup residues, or contaminated weighing boats.[4][1]
The "Double-Seal" Protocol:
-
Containment: Do not throw
directly into a general solid waste bin. Its hygroscopic nature will attract moisture, potentially weakening the bin liner or reacting with other dry chemicals. -
Primary Packaging: Place the solid waste into a screw-top high-density polyethylene (HDPE) jar or a heavy-gauge zip-lock bag.[4][1]
-
Labeling: Label the primary container clearly: "Thulium(III) Bromide – Hygroscopic – DO NOT MIX WITH OXIDIZERS."
-
Secondary Packaging: Place the primary container into the lab's main hazardous solid waste drum.
Workflow B: Aqueous Waste (Solutions)
Use this for: Reaction mixtures, mother liquors, or wash solvents.[4][1]
The "Bromide Trap" Avoidance Protocol:
-
pH Check: Ensure the solution is Neutral (pH 6–8).
-
Why? Acidic solutions increase the risk of HBr fume generation. Basic solutions (> pH 10) may cause Thulium Hydroxide (
) to precipitate unexpectedly, clogging waste funnels.[1]
-
-
Segregation: NEVER pour
solutions into a "General Acid Waste" carboy that contains Nitric Acid (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ) or Peroxides. -
Container: Use a dedicated "Halogenated Aqueous Waste" or "Metal Salts" carboy.[4]
Visualizing the Logic
The following diagram illustrates the decision matrix for safe disposal, ensuring you avoid the critical "Bromide Oxidation" error.
Figure 1: Decision matrix for Thulium(III) bromide waste.[4][5][6][8][9][10] Note the critical checkpoint for oxidizers in liquid streams to prevent bromine gas evolution.
Module 3: Troubleshooting & FAQs
Q1: My waste container is emitting reddish-brown fumes. What is happening?
-
Diagnosis: You have likely triggered the Bromide Oxidation pathway.[4] You mixed the
waste with a strong oxidizer (likely Nitric Acid from a digestion protocol or Hydrogen Peroxide). The fumes are elemental Bromine ( ). -
Immediate Action:
-
Close the fume hood sash immediately.
-
Do not attempt to open the container.
-
If safe to do so, add a reducing agent like Sodium Thiosulfate solution to quench the reaction, reducing
back to benign bromide ions ( ). -
Contact EHS.[4]
-
Q2: Can I precipitate the Thulium to reduce waste volume?
-
Answer: Yes. This is an excellent "Green Chemistry" approach.
-
Protocol:
-
Adjust your
solution to pH ~10 using Sodium Hydroxide ( ). -
Thulium will precipitate as gelatinous Thulium Hydroxide (
).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Alternatively, add Oxalic Acid to form Thulium Oxalate, which is a denser, easier-to-filter solid.
-
Filter the solid. The solid contains the Thulium (dispose as solid waste); the filtrate is now largely Sodium Bromide solution (check local regulations for drain disposal of dilute bromide, otherwise dispose as aqueous waste).[4]
-
Q3: Is Thulium(III) bromide radioactive?
-
Answer: Generally, No .[4] Natural Thulium is composed of the stable isotope
. Unless you have specifically purchased radio-isotopes (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ) for tracing studies, standard laboratory reagent grade is stable and requires no radiological controls.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84454, Thulium(III) bromide. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). List of Lists: Consolidated List of Chemicals Subject to EPCRA, CERCLA and Section 112(r) of the Clean Air Act.[4] Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4] National Academies Press. Retrieved from [Link]
Sources
- 1. Thulium(III) bromide - Wikipedia [en.wikipedia.org]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Appendix A: Chemical Compatibility List [k-state.edu]
- 4. Thulium bromide (TmBr3) | Br3Tm | CID 84454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ameslab.gov [ameslab.gov]
- 6. echemi.com [echemi.com]
- 7. Thulium(III) bromide [myskinrecipes.com]
- 8. fishersci.com [fishersci.com]
- 9. luxiumsolutions.com [luxiumsolutions.com]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
Personal protective equipment for handling TmBr3
Technical Support Center: Handling Thulium(III) Bromide (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> )[1][2]
Ticket ID: TMBR-PPE-PROTOCOLS-001 Subject: Advanced PPE & Handling Guidelines for Anhydrous Thulium(III) Bromide Status: Resolved / Published Assigned Specialist: Senior Application Scientist, Inorganic Chemistry Division[1][2]
The Core Challenge: The Hygroscopic Cascade
To safely handle Thulium(III) Bromide, you must understand why standard lab safety often fails.
The primary danger is not the thulium itself, but the Hydrolysis Cascade .[1] Upon contact with ambient moisture (humidity or sweat), anhydrous
The Golden Rule: Your PPE is not just protecting you from the chemical; it is protecting the chemical from you (specifically, your moisture).[1] If the sample degrades, your safety barrier has likely already been compromised.
Personal Protective Equipment (PPE) Specifications
Dermal Protection: The "Double-Barrier" Standard
Recommendation: Double-gloving with High-Modulus Nitrile.[1][2]
-
Why Nitrile? Natural rubber latex is permeable to water vapor.[1] Since
seeks moisture aggressively, latex allows your sweat to migrate outward, potentially ruining the anhydrous nature of the sample and causing the glove to degrade from the inside out. Nitrile offers superior chemical resistance to bromide salts and a better moisture vapor transmission rate (MVTR). -
Why Double Glove?
-
Abrasion Resistance:
crystals can be sharp.[1] A micro-tear in a single glove allows rapid hydrolysis on the skin, leading to chemical irritation (dermatitis). -
Visual Indicator: Use a colored inner glove (e.g., bright blue) and a neutral outer glove (e.g., white/purple).[1][2] A tear becomes immediately visible.
-
Respiratory & Ocular Defense[1][3]
-
Primary Engineering Control: All open handling of anhydrous powder must occur in a glovebox (Argon/Nitrogen atmosphere) or a functioning chemical fume hood.
-
Respiratory: If handling outside a glovebox is unavoidable (e.g., loading an instrument), a P100 particulate respirator is required.[1][2] N95s are insufficient for the fine, deliquescent dust that can turn acidic in the humid environment of the respiratory tract.
-
Ocular: Chemical splash goggles (indirect vent) are superior to safety glasses.[1][2] Airborne dust that settles behind glasses will react with eye moisture, causing immediate, severe irritation (GHS H319).[2]
Visualization: PPE Decision Logic
The following diagram illustrates the decision matrix for selecting PPE based on the experimental state of the
Figure 1: Decision logic for PPE selection based on physical state and environmental control.[1][2] Red pathways indicate high-risk scenarios requiring enhanced protection.
Troubleshooting & FAQs
Q1: I spilled a small amount of powder on the bench. Can I just wipe it up with a wet paper towel?
Critical Warning: Do NOT use a wet towel immediately on a large pile.
-
Mechanism: Adding water directly to a pile of anhydrous lanthanide bromide causes an exothermic hydration reaction.[1] While not explosive, it can splatter hot, acidic liquid.[2]
-
Correct Protocol:
-
Cover the spill with an inert absorbent (dry sand or vermiculite) to minimize dust.
-
Sweep into a disposal container.
-
Then wipe the surface with a sodium bicarbonate (
) solution to neutralize any acidic hydrolysis products (HBr) formed during the residue cleanup. -
Final rinse with water.[3]
-
Q2: My nitrile gloves are turning a yellowish/brown color while handling the salt. Why?
Diagnosis: Your gloves have been compromised by chemical degradation or surface oxidation.[1]
-
Cause: While
is white, the formation of free bromine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ) or reaction with organic contaminants can cause discoloration.[1] This indicates that the salt is reacting with the glove surface or moisture is permeating. -
Action: Stop immediately. Carefully remove gloves (turning inside out) and wash hands with copious soap and water. Replace with fresh, double-layered nitrile gloves.[2]
Q3: I need to transfer into a reactor, but I don't have a glovebox. How do I do this safely?
Protocol: The "Inert Blanket" Technique
-
Preparation: Pre-dry your reactor and flush it with Argon/Nitrogen.[1]
-
PPE: Wear goggles, N95/P100 respirator, and double gloves.[1]
-
The Transfer:
-
Verification: Check the remaining stock. If the powder in the bottle has clumped, it has absorbed moisture during the opening and is now compromised for sensitive chemistry.
Q4: What are the symptoms of exposure I should watch for?
Experimental Data: Solubility & Reactivity Profile
Understanding the solubility helps predict where the material will migrate if spilled on PPE.
| Solvent | Solubility ( | Hazard Interaction | PPE Implication |
| Water | Highly Soluble | Exothermic Hydrolysis | High Risk: Sweat inside gloves will dissolve dust.[1][5] |
| Ethanol | Soluble | Solvation | Med Risk: Alcohol-based hand sanitizers will spread the salt.[1][2] |
| Hexane | Insoluble | None | Low Risk: Good for washing sealed vessels.[1][2] |
| THF | Soluble (Complexes) | Adduct Formation | Med Risk: Permeates nitrile faster than water.[1][2] |
Visualization: The Hydrolysis Exposure Cycle
This diagram explains the mechanism of injury, validating why moisture control is the primary safety vector.
Figure 2: The Hydrolysis Exposure Cycle.[1][2] Contact with moisture generates acidic byproducts and heat, leading to injury.[2]
References
-
PubChem. (2025).[1][2] Thulium(III) Bromide Compound Summary. National Library of Medicine.[3] Retrieved from [Link][1][2]
-
Thermo Scientific Chemicals. (2024).[1][2] Thulium(III) bromide, ultra dry, 99.99% (REO) Safety Data Sheet. Fisher Scientific. Retrieved from [Link][2][3]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link]
-
Kimberly-Clark Professional. (2024).[1][2] Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
Validation & Comparative
The Decisive Difference: A Comparative Guide to Anhydrous vs. Hydrated Thulium(III) Bromide for Advanced Research Applications
For researchers, scientists, and drug development professionals working at the cutting edge of materials science and biotechnology, the choice of reagents is paramount. Seemingly subtle variations in a chemical's properties can have profound impacts on experimental outcomes. This is particularly true for lanthanide compounds, where the coordination environment of the metal ion dictates its unique optical and chemical behaviors. In this guide, we will provide an in-depth technical comparison of anhydrous and hydrated Thulium(III) bromide (TmBr₃), offering field-proven insights and experimental data to guide your selection process.
The Crucial Role of Water: A Tale of Two Forms
Thulium(III) bromide is a key precursor in the synthesis of advanced materials, including scintillators for medical imaging, dopants for fiber optic lasers, and reagents in specialized organic synthesis.[1][2] It is commercially available in two primary forms: anhydrous (water-free) and hydrated (containing water molecules within its crystal structure). The presence or absence of this water of hydration is not a trivial distinction; it fundamentally alters the material's properties and dictates its suitability for various applications.
The anhydrous form is acutely hygroscopic, meaning it readily absorbs moisture from the atmosphere to form the hydrated state.[2] This intrinsic property underscores the critical importance of proper handling and storage to maintain the integrity of the anhydrous material. The hydrated form, while more stable in ambient conditions, carries the baggage of coordinated water molecules that can interfere with sensitive reactions and quench luminescent properties.
A Head-to-Head Comparison: Physicochemical Properties
A clear understanding of the distinct physicochemical properties of anhydrous and hydrated Thulium(III) bromide is the first step in selecting the appropriate material for your research. The following table summarizes these key differences.
| Property | Anhydrous Thulium(III) Bromide (TmBr₃) | Hydrated Thulium(III) Bromide (TmBr₃·xH₂O) |
| CAS Number | 14456-51-0 | 226419-26-7 (for the hydrate) |
| Molecular Weight | 408.65 g/mol [2] | Variable (e.g., ~426.67 g/mol for the monohydrate) |
| Appearance | White crystalline solid[2] | White to off-white solid |
| Melting Point | 952 °C[2] | Decomposes upon heating; does not have a sharp melting point. Dehydration typically occurs in stages at temperatures below 200 °C under vacuum. |
| Boiling Point | 1440 °C[2] | Not applicable; decomposes. |
| Solubility | Soluble in water (reacts to form the hydrated complex)[2] | Soluble in water |
| Hygroscopicity | Highly hygroscopic[2] | Stable in ambient air |
| Crystal Structure | Anhydrous crystal lattice | Crystal lattice incorporates one or more water molecules coordinated to the Thulium(III) ion. The exact number of water molecules (x) can vary. |
Note on Hydrated Form: The exact number of water molecules in hydrated Thulium(III) bromide can vary, with hexahydrates being common for many lanthanide halides. The properties of the hydrated form, particularly its thermal behavior, are dominated by the presence of water. The melting point of 952 °C often erroneously cited for the hydrated form is, in fact, the melting point of the anhydrous material.
The Impact of Hydration on Performance: Why Anhydrous Reigns Supreme in Demanding Applications
The choice between anhydrous and hydrated Thulium(III) bromide is dictated by the specific requirements of the application. For many high-technology applications, the presence of water is not just an impurity but a critical flaw.
Luminescence and Laser Applications: The Quenching Effect of Water
Thulium-doped materials are renowned for their luminescent properties in the near-infrared region, making them ideal for applications in fiber lasers for surgery and telecommunications.[1] The efficiency of these materials hinges on the radiative relaxation of excited Thulium(III) ions. Water molecules, with their high-frequency O-H vibrational modes, provide a non-radiative pathway for this relaxation. This phenomenon, known as luminescence quenching, significantly reduces the quantum yield and overall efficiency of the material. Therefore, for the fabrication of high-performance phosphors, scintillators, and laser gain media, the use of anhydrous Thulium(III) bromide is non-negotiable.
Anhydrous Synthesis: Preventing Unwanted Side Reactions
In many organometallic and inorganic syntheses, Thulium(III) bromide is used as a precursor to create complex molecular architectures. In these reactions, the presence of water can be detrimental, leading to the formation of hydroxides, oxides, or other unwanted byproducts.[3] For instance, in reactions involving Grignard reagents or other water-sensitive compounds, the use of hydrated Thulium(III) bromide would consume the reagent and prevent the desired reaction from occurring.
Experimental Protocols: Handling and Dehydration
The successful use of anhydrous Thulium(III) bromide necessitates stringent adherence to anhydrous handling techniques. For researchers who have the hydrated form and require the anhydrous material, a carefully controlled dehydration procedure is essential.
Mandatory Workflow for Handling Anhydrous Thulium(III) Bromide
Due to its hygroscopic nature, anhydrous Thulium(III) bromide must be handled in an inert atmosphere, such as a glovebox or under a stream of dry argon or nitrogen using a Schlenk line.
Caption: Workflow for handling anhydrous Thulium(III) bromide.
Step-by-Step Protocol for Dehydration of Hydrated Thulium(III) Bromide
Hydrated Thulium(III) bromide can be dehydrated to the anhydrous form. A common and effective method involves heating the hydrated salt in the presence of ammonium bromide under vacuum.[4] This procedure helps to suppress the formation of thulium oxybromide.
Materials:
-
Hydrated Thulium(III) bromide (TmBr₃·xH₂O)
-
Ammonium bromide (NH₄Br)
-
Quartz tube
-
Tube furnace
-
Schlenk line with a vacuum pump and inert gas supply
Procedure:
-
Mixing: In a mortar and pestle inside a fume hood, gently grind a 1:4 molar ratio of hydrated Thulium(III) bromide to ammonium bromide. The intimate mixing is crucial for efficient dehydration.
-
Loading: Transfer the mixture to a quartz tube.
-
Assembly: Connect the quartz tube to a Schlenk line.
-
Initial Purge: Evacuate the tube and backfill with a dry, inert gas (e.g., argon) three times to remove air and ambient moisture.
-
Heating Program:
-
Under a slow flow of inert gas, gradually heat the tube to 100-120 °C and hold for 2 hours to remove the bulk of the water.
-
Slowly increase the temperature to 300-350 °C and hold for 4-6 hours. During this phase, the ammonium bromide will also sublime.
-
Apply a dynamic vacuum and continue heating at 350 °C for another 2 hours to remove the last traces of water and ammonium bromide.
-
-
Cooling and Storage: Allow the tube to cool to room temperature under vacuum. The resulting white powder is anhydrous Thulium(III) bromide. Transfer the product to an inert atmosphere glovebox for storage.
This dehydration process can be monitored using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which would show distinct mass loss steps corresponding to the removal of water molecules at different temperatures.
Spectroscopic Signatures: Differentiating Anhydrous and Hydrated Forms
Infrared (IR) spectroscopy provides a straightforward method for distinguishing between the anhydrous and hydrated forms of Thulium(III) bromide.
-
Hydrated Thulium(III) Bromide: The IR spectrum of the hydrated form will exhibit a broad absorption band in the region of 3000-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of water molecules.[5] A bending mode for water may also be observed around 1600-1630 cm⁻¹.
-
Anhydrous Thulium(III) Bromide: A properly prepared and handled sample of anhydrous Thulium(III) bromide will show the absence of these broad O-H stretching bands in its IR spectrum.
Application-Driven Selection: A Decision-Making Framework
The choice between anhydrous and hydrated Thulium(III) bromide should always be driven by the specific demands of your application.
Caption: Decision framework for selecting the appropriate form of Thulium(III) bromide.
Conclusion: A Matter of Precision and Control
In the realm of advanced research, precision and control are the cornerstones of success. The choice between anhydrous and hydrated Thulium(III) bromide is a clear example of how a seemingly minor detail can have a major impact on experimental outcomes. For applications that rely on the unique luminescent properties of the thulium ion or require strictly water-free conditions, the use of anhydrous Thulium(III) bromide is imperative. While the hydrated form may be more convenient to handle, its use is generally limited to applications where the presence of water is benign, such as in the preparation of aqueous stock solutions. By understanding the fundamental differences between these two forms and implementing the appropriate handling and preparation protocols, researchers can ensure the integrity of their experiments and unlock the full potential of this versatile lanthanide compound.
References
-
MySkinRecipes. (n.d.). Thulium(III) bromide. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Thulium(III) bromide. Retrieved from [Link]
-
Taylor, M. D., & Carter, C. P. (1962). PREPARATION OF ANHYDROUS LANTHANIDE HALIDES, ESPECIALLY IODIDES. J. Inorg. & Nucl. Chem., 24, 387-391. Retrieved from [Link]
-
Sanchez, M. R., Yang, P., DiAntonio, C. B., Boyle, T. J., Ottley, L. A., & Rodriguez, M. A. (n.d.). VACUUM DEHYDRATION OF LANTHANIDE BROMIDE HYDRATES. Sandia National Laboratories. Retrieved from [Link]
- Parker, D., & Williams, J. A. G. (2005). Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics. Chemical Reviews, 105(11), 3878-3913.
-
AIP Publishing. (2019, March 12). Hydration of mixed halide perovskites investigated by Fourier transform infrared spectroscopy. APL Materials. Retrieved from [Link]
-
Ensor, D. D., & DeAlbeprin, G. R. (2022). Pyridinium Salts of Dehydrated Lanthanide Polychlorides. Molecules, 27(24), 8963. Retrieved from [Link]
Sources
- 1. Synthesis, Polymorphism and Thermal Decomposition Process of (n-C4H9)4NRE(BH4)4 for RE = Ho, Tm and Yb [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. Pyridinium Salts of Dehydrated Lanthanide Polychlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PREPARATION OF ANHYDROUS LANTHANIDE HALIDES, ESPECIALLY IODIDES (Journal Article) | OSTI.GOV [osti.gov]
- 5. pubs.aip.org [pubs.aip.org]
Spectroscopic Distinction: Thulium(III) Bromide vs. Thulium(III) Chloride
Topic: Spectroscopic differences between TmBr3 and TmCl3 Content Type: Publish Comparison Guide
Executive Summary
This technical guide provides a rigorous spectroscopic comparison between Thulium Bromide (TmBr
Key Takeaway: TmBr
Structural & Mechanistic Basis
To interpret the spectra, one must first understand the local environment of the Tm
Crystal Lattice & Coordination
Both anhydrous salts are extremely hygroscopic and typically adopt layered structures with octahedral coordination, though with subtle symmetry differences.
| Feature | Thulium Chloride (TmCl | Thulium Bromide (TmBr |
| Crystal System | Monoclinic | Rhombohedral (Hexagonal axes) |
| Structure Type | YCl | FeCl |
| Space Group | ||
| Coordination Number | 6 (Octahedral) | 6 (Octahedral) |
| Site Symmetry |
The Nephelauxetic Effect (Covalency)
The spectroscopic differences are governed by the nephelauxetic effect (cloud-expanding). Bromide ions (Br
-
Mechanism: Increased covalency reduces the effective nuclear charge felt by the
electrons and expands the electron cloud. -
Spectral Consequence: This reduces the inter-electronic repulsion parameters (Slater integrals
). Consequently, the energy levels in TmBr are compressed, leading to a red-shift (shift to longer wavelengths) of transitions compared to TmCl .
Phonon Energy & Quantum Efficiency
The dominant factor for MIR efficiency is the maximum phonon energy (
-
TmCl
: -
TmBr
:
Impact: The rate of non-radiative multi-phonon relaxation (
Spectroscopic Data Comparison
Absorption Characteristics
The following data highlights the shift in band centers due to the nephelauxetic effect.
| Transition (from | TmCl | TmBr | Shift Mechanism |
| ~790 nm | ~794 nm | Red-shift (Covalency) | |
| ~1650 nm | ~1660 nm | Red-shift (Covalency) | |
| Hypersensitivity | Moderate | High |
Judd-Ofelt Intensity Parameters
The Judd-Ofelt (J-O) parameters (
| Parameter | Trend | Interpretation |
| TmBr | Indicates higher covalency and stronger short-range interaction in the bromide. | |
| TmCl | More dependent on bulk properties/viscosity (in melts) and long-range effects. |
Visualizing the Decay Dynamics
The following diagram illustrates the energy transfer and decay pathways, highlighting the critical "Phonon Bottleneck" difference.
Caption: Energy level diagram for Tm
Experimental Protocols
WARNING: Both TmCl
Protocol A: Preparation for Spectroscopic Measurement
Objective: Prepare an anhydrous sample for absorption/emission spectroscopy.
-
Environment: All handling must occur in an Argon-filled glovebox (
ppm H O, ppm O ). -
Sample Encapsulation:
-
Solid State: Load the anhydrous powder into a quartz cuvette with a screw-cap featuring a PTFE septum. Seal the cap with Parafilm inside the glovebox.
-
Melt/Solution: If measuring in a molten salt eutectic (e.g., LiBr-KBr eutectic), use a vacuum-sealed quartz ampoule.
-
-
Verification: Perform a "blank" FTIR scan. Any peak at 3400 cm
indicates moisture contamination; the sample must be re-dried (vacuum heating at 200°C for 4 hours) or discarded.
Protocol B: Determining the Nephelauxetic Parameter ( )
Objective: Quantify the covalency difference.
-
Acquire Spectrum: Measure the absorption spectrum of the sample (
) and a standard Tm aquo-ion or fluoride glass reference ( ). -
Identify Transition: Focus on the
transition (approx. 12,600 cm ). -
Calculate
:-
Expected Result:
. A smaller indicates greater covalency (cloud expansion).
-
References
-
Jørgensen, C. K. (1962). "The Nephelauxetic Series".[1] Progress in Inorganic Chemistry, 4, 73-124. Link
-
Walsh, B. M. (2006). "Judd-Ofelt Theory: Principles and Practices". Advances in Spectroscopy for Lasers and Sensing, Springer. Link
-
Zhang, Q., et al. (2010). "Spectroscopic properties of Tm3+ in heavy metal halide glasses". Journal of Applied Physics, 107, 053106. Link
-
Bunzli, J. C. G., & Eliseeva, S. V. (2010). "Lanthanide Luminescence: Photophysical Properties and Applications". Springer Series on Fluorescence. Link
-
Payne, S. A., et al. (1991). "Excited state absorption spectra of RE-doped laser materials". IEEE Journal of Quantum Electronics, 28, 2619. Link
Sources
Validating the Purity of Thulium(III) Bromide Hydrate: A Comparative Guide for High-Performance Applications
Executive Summary
In the high-stakes fields of halide perovskite photovoltaics and solid-state lasers, the purity of precursor materials is non-negotiable. Thulium(III) bromide hydrate (
This guide moves beyond the Certificate of Analysis (CoA). We compare standard industrial validation methods against high-fidelity protocols, demonstrating why Inductively Coupled Plasma Mass Spectrometry (ICP-MS) combined with Thermogravimetric Analysis (TGA) is the only viable pathway for validating ultra-high purity (UHP) reagents.
Part 1: The Challenge of Lanthanide Purity
The "Lanthanide Contraction" results in nearly identical ionic radii for Thulium (
The Hidden Risks:
-
Phase Impurities: Hydrolysis during heating leads to Thulium Oxybromide (
), a distinct phase that ruins crystal lattice homogeneity. -
Electronic Defects: Trace transition metals (Fe, Cu) at ppb levels can quench photoluminescence in perovskite films.
Part 2: Comparative Analysis of Validation Methods
We evaluated three common validation workflows. The data below illustrates why traditional methods fail for advanced applications.
Method A: Complexometric Titration (The "Standard" Approach)
-
Mechanism: EDTA titration for total metal content; Silver Nitrate (
) titration for Bromide. -
Verdict: Insufficient. It confirms stoichiometry (
ratio) but cannot distinguish between Thulium and other Lanthanides. It is blind to trace impurities.
Method B: ICP-OES (Optical Emission Spectrometry)[1][2]
-
Verdict: Acceptable for Bulk Synthesis. Good for detecting major impurities (Fe, Ca) in the ppm range but lacks the sensitivity for ultra-trace rare earth contaminants.
Method C: ICP-MS + TGA (The "Gold Standard")
-
Mechanism: Mass spectrometry for ppt-level detection + Thermal analysis for precise hydration determination.
-
Verdict: Mandatory for Optoelectronics. The only method capable of quantifying specific lanthanide impurities and exact water content.
Comparative Data Table
| Feature | Method A: Titration | Method B: ICP-OES | Method C: ICP-MS + TGA |
| Primary Target | Stoichiometry ( | Major Impurities (ppm) | Ultra-Trace Impurities (ppt) |
| Lanthanide Specificity | None (measures total REE) | Moderate (spectral overlap) | High (mass separation) |
| Limit of Detection (LOD) | ~0.1% (1000 ppm) | ~1-10 ppb | ~0.001-0.1 ppb |
| Hydration ('x') Precision | Low (calculated by difference) | N/A | High (direct measurement) |
| Suitability | Basic Synthesis | Industrial Ceramics | Perovskites / Quantum Dots |
Part 3: The Self-Validating Experimental Protocol
To validate
Workflow Visualization
Figure 1: Dual-path validation workflow ensuring both hydration state and elemental purity are quantified independently.
Step-by-Step Methodology
1. Hydration Analysis via TGA (Thermogravimetric Analysis)
Objective: Determine 'x' to calculate the precise molecular weight for molarity calculations.
-
Instrument: TGA (e.g., TA Instruments or Mettler Toledo).
-
Protocol:
-
Load ~10-15 mg of sample into an alumina crucible. Critical: Do this rapidly or in a glovebox to prevent ambient moisture absorption.
-
Purge with dry Argon (50 mL/min) for 30 mins.
-
Ramp temperature from 30°C to 600°C at 5°C/min.
-
Data Analysis: Observe mass loss steps.
typically dehydrates in stages. The final stable plateau before decomposition represents the anhydrous . -
Calculation:
.
-
2. Trace Metal Analysis via ICP-MS
Objective: Quantify Er, Yb, and transition metals.
-
Instrument: ICP-MS (e.g., Agilent 7900 or Thermo iCAP).
-
Reagents: Nitric Acid (
), Optima/Trace Metal Grade. -
Protocol:
-
Weigh ~50 mg of sample (record exact weight).
-
Digest in 5 mL of 5%
. Ensure complete dissolution. -
Dilute with 18.2 MΩ deionized water to achieve a Total Dissolved Solids (TDS) of <0.2% (required to prevent cone clogging in ICP-MS).
-
Calibration: Use multi-element standards for Rare Earths (REE) and Transition Metals.
-
Interference Correction: Use Collision Cell Technology (KED mode) to remove polyatomic interferences (e.g., oxide ions that mimic heavier REEs).
-
Part 4: Interpreting the Data (Case Study)
A researcher purchases "99.9% TmBr3" for a perovskite doping study.
Scenario A: Relying on CoA (Titration)
-
The label says 99.9%.
-
The researcher assumes
. -
Outcome: The actual hydration was
(wet sample), and the sample contained 500 ppm Iron. The perovskite film exhibits high non-radiative recombination and poor efficiency.
Scenario B: Using the Self-Validating Protocol
-
TGA Result: Shows 22% mass loss up to 250°C. Calculated
. The researcher adjusts the precursor mass to ensure correct stoichiometry. -
ICP-MS Result: Detects 450 ppm Fe and 200 ppm Yb.
-
Action: The researcher performs a recrystallization step or sources a UHP (99.999%) grade before wasting months on device fabrication.
Conclusion
For high-performance applications, "purity" is not a label; it is a calculated value derived from the subtraction of specific impurities and water content. Only the combination of ICP-MS (for composition) and TGA (for stoichiometry) provides the data integrity required for modern drug development and optoelectronics.
References
- Supports the comparative sensitivity d
-
Analytik Jena. (n.d.). Analysis of Rare Earth Elements by ICP-OES and ICP-MS. Retrieved from [Link]
- Provides specific protocols for REE separ
-
Głowienka, D., et al. (2020).[3] Effect of Different Bromine Sources on the Dual Cation Mixed Halide Perovskite Solar Cells. ACS Applied Energy Materials.[3] Retrieved from [Link]
- Validates the impact of bromide precursor purity on perovskite device performance.
-
Doherty, T. A. S., et al. (2020).[4] Performance-limiting nanoscale trap clusters at grain junctions in halide perovskites. Nature. Retrieved from [Link]
- Establishes the link between trace impurities/defects and device degrad
Sources
Performance of TmBr3 & Bromide-Based Dopants in Mid-IR Optical Materials
Executive Summary: The Phonon Engineering Paradigm
Thulium Bromide (TmBr₃) represents a critical class of dopant precursors used to synthesize low-phonon-energy optical materials, specifically for mid-infrared (Mid-IR) generation (2–5 µm). Unlike traditional oxide or fluoride systems, bromide matrices doped with Tm³⁺ exhibit exceptionally low maximum phonon energies (
This guide analyzes the performance of TmBr₃-derived materials (such as Tm:KPb₂Br₅ and Tm:RbPb₂Br₅ ) against standard alternatives. The core finding is that bromide-based systems effectively "uncouple" the phonon bottleneck, enabling radiative transitions between closely spaced energy levels (e.g., ³H₄
Mechanism of Action: The Phonon Bottleneck
To understand the superiority of TmBr₃ in specific applications, one must analyze the Multi-Phonon Relaxation (MPR) rate. The probability of non-radiative decay (
-
Oxides (e.g., YAG):
. High MPR rates quench mid-IR transitions. -
Fluorides (e.g., ZBLAN):
. Better, but still limits efficiency beyond 3 µm. -
Bromides (e.g., KPb₂Br₅):
. Critical Advantage. The low phonon energy virtually eliminates MPR for transitions like ³H₄ ³H₅ (2.3 µm) and ³F₄ ³H₆ (1.8 µm), allowing for high quantum efficiency even at room temperature.
Visualization: Energy Transfer & Phonon Quenching
The following diagram illustrates the competitive pathways between radiative emission and non-radiative phonon decay in different hosts.
Figure 1: Energy level dynamics of Tm³⁺.[1] In bromide hosts, the ³H₄
Comparative Performance Analysis
The following table contrasts TmBr₃-doped systems (specifically the KPb₂Br₅ host) against standard commercial alternatives.
| Feature | Tm:Bromides (e.g., KPb₂Br₅) | Tm:Fluorides (e.g., ZBLAN) | Tm:Oxides (e.g., YAG) | Implication |
| Max Phonon Energy | ~138 cm⁻¹ | ~580 cm⁻¹ | ~850 cm⁻¹ | Bromides support emission >4 µm; Oxides are limited to <3 µm.[2][3][4][5][6] |
| Hygroscopicity | Low/Moderate | High (ZBLAN) | Negligible | KPb₂Br₅ is moisture-resistant compared to unstable chlorides (e.g., LaCl₃). |
| Transmission Range | 0.4 – 28 µm | 0.3 – 7 µm | 0.2 – 5 µm | Bromides are essential for long-wave IR (LWIR) applications. |
| Emission Lifetime (³H₄) | High (~ms range) | Moderate | Low (µs range) | Longer lifetime allows for higher energy storage and gain. |
| Mechanical Hardness | Low (Soft) | Moderate | High (Hard) | Bromides are difficult to polish and require careful handling. |
Key Insight: While oxides are mechanically superior, they cannot support mid-IR lasing beyond 3 µm efficiently. Fluorides are a middle ground but suffer from moisture sensitivity (in glass form) and higher phonon energies than bromides. Tm-doped Bromides are the only viable solid-state choice for efficient room-temperature emission in the 4–10 µm window.
Experimental Protocol: Synthesis & Characterization
Working with TmBr₃ requires strict control over atmosphere and purity to prevent oxide contamination, which would re-introduce high-energy phonons.
A. Synthesis: Modified Bridgman Technique
This protocol describes the growth of Tm-doped KPb₂Br₅ crystals using TmBr₃ as the dopant source.
Prerequisites:
-
Environment: Glovebox (Ar atmosphere, <0.1 ppm H₂O/O₂).
-
Precursors: KBr, PbBr₂, TmBr₃ (99.999% purity).
-
Equipment: Vertical Bridgman furnace, vitreous carbon or silica ampoules.
Step-by-Step Workflow:
-
Purification (Zone Refining):
-
Load precursor salts (PbBr₂, KBr) into a horizontal zone refiner.
-
Pass the molten zone 20–30 times to segregate anionic impurities to the ingot ends.
-
Causality: Oxide impurities (
) create local high-phonon modes (~500 cm⁻¹), destroying the low-phonon advantage.
-
-
Doping & Ampoule Loading:
-
Mix purified host material with 1–5 wt% TmBr₃ .
-
Load into a vitreous carbon crucible (to prevent adhesion) inside a silica ampoule.
-
Evacuate to
Torr and seal.
-
-
Crystal Growth:
-
Temperature Gradient: Set furnace gradient to 10–20 °C/cm.
-
Pull Rate: 1–2 mm/hour. Slow growth is critical to prevent constitutional supercooling and inclusions.
-
Cooling: Cool at 10 °C/hour to room temperature to minimize thermal stress cracking.
-
B. Visualization: Synthesis Workflow
Figure 2: Workflow for synthesizing high-purity Tm-doped bromide crystals. Zone refining is the critical "filter" for performance.
References
-
Bridgman Method for Growing Metal Halide Single Crystals. ResearchGate. [Link]
-
Spectroscopic Properties of KPb₂Cl₅ and RbPb₂Br₅ Doped with Er³⁺ and Yb³⁺. ResearchGate. [Link]
-
Material purification, crystal growth, and spectroscopy of Tm-doped KPb₂Cl₅ and KPb₂Br₅. ResearchGate. [Link]
-
Use of thulium-sensitized rare earth-doped low phonon energy crystalline hosts for IR sources. ResearchGate. [Link]
-
Mid-IR emission characteristics of low-phonon erbium-doped ternary chloride-based single crystals. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Choosing the right optical elements for your mid-infrared laser applications - Femtum [femtum.com]
- 4. Development Progress of 3–5 μm Mid-Infrared Lasers: OPO, Solid-State and Fiber Laser | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
